molecular formula C13H8N4O3 B1665628 Tyrphostin 51 CAS No. 122520-90-5

Tyrphostin 51

Cat. No.: B1665628
CAS No.: 122520-90-5
M. Wt: 268.23 g/mol
InChI Key: JKNOYWVMHPMBEL-UNXLUWIOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile is a benzenetriol.
Tyrphostin A51 is a kind of Protein tyrosine kinase inhibitor involved in cell proliferation and differentiation. (NCI)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3Z)-2-amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3/c14-4-8(12(17)9(5-15)6-16)1-7-2-10(18)13(20)11(19)3-7/h1-3,18-20H,17H2/b8-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNOYWVMHPMBEL-UNXLUWIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C=C(C#N)C(=C(C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)/C=C(\C#N)/C(=C(C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017104
Record name (3Z)-2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122520-90-5, 126433-07-6
Record name AG 183
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122520905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrphostin A 51
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126433076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3Z)-2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Modulation of MAPK Signaling via Tyrphostin 51 (AG-183)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the mechanistic action and experimental application of Tyrphostin 51 (Tyrphostin A51, AG-183) within the context of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Tyrphostin 51 is a synthetic benzylidenemalononitrile derivative that functions as a potent, reversible inhibitor of protein tyrosine kinases (PTKs), specifically the Epidermal Growth Factor Receptor (EGFR/ErbB1).

By competitively inhibiting the kinase domain of EGFR, Tyrphostin 51 prevents the autophosphorylation events required to recruit adaptor proteins (Grb2/SOS), thereby silencing the downstream Ras-Raf-MEK-ERK cascade. This guide provides researchers with a validated framework for using Tyrphostin 51 to dissect MAPK dependency in cellular proliferation and apoptosis models.

Mechanistic Profile

Molecular Target and Mode of Action

Tyrphostin 51 belongs to the tyrphostin class of small molecules designed to mimic the tyrosine moiety of protein substrates. Unlike non-selective kinase inhibitors, Tyrphostins were engineered to discriminate between PTKs.

  • Primary Target: EGFR (ErbB1) cytosolic tyrosine kinase domain.

  • Mechanism: It functions as a competitive inhibitor (typically competing with the substrate or ATP binding), preventing the transfer of the

    
    -phosphate from ATP to the tyrosine residues on the receptor's C-terminal tail.
    
  • Specificity: While highly active against EGFR, specificity is dose-dependent.[1] At high micromolar concentrations, off-target effects on mitochondrial respiration or other PTKs may occur.

Impact on the MAPK Signaling Cascade

The MAPK/ERK pathway is the canonical effector of EGFR signaling. The causality of Tyrphostin 51 intervention is as follows:

  • Ligand Binding: EGF binds EGFR, inducing dimerization.

  • Inhibition Point: Tyrphostin 51 binds the kinase domain, blocking autophosphorylation of tyrosine residues (e.g., Y1068, Y1173).

  • Signal Interruption: Lack of phospho-tyrosine sites prevents the SH2 domain of Grb2 from docking.

  • Cascade Failure: Without Grb2 recruitment, SOS (GEF) is not brought to the membrane

    
    Ras  remains GDP-bound (inactive) 
    
    
    
    Raf , MEK , and ERK remain unphosphorylated.
  • Phenotypic Outcome: Loss of nuclear p-ERK translocation leads to G1 cell cycle arrest and induction of apoptosis (Caspase-3 activation).

Pathway Visualization

The following diagram illustrates the precise node of inhibition within the signal transduction network.

MAPK_Pathway cluster_membrane Plasma Membrane EGF EGF Ligand EGFR EGFR (RTK) EGF->EGFR Dimerization Grb2 Grb2 / SOS EGFR->Grb2 Recruitment Tyr51 Tyrphostin 51 (Inhibitor) Tyr51->EGFR Blocks Autophosphorylation Ras Ras-GTP Grb2->Ras Activation Raf Raf-1 Ras->Raf Phosphorylation MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 (MAPK) MEK->ERK Phosphorylation pERK p-ERK1/2 (Activated) ERK->pERK Activation Nucleus Nucleus: Proliferation / Survival pERK->Nucleus Translocation

Caption: Schematic of MAPK signaling showing Tyrphostin 51 competitive inhibition of EGFR kinase activity, preventing downstream ERK activation.

Experimental Framework

To ensure scientific integrity, the following protocol utilizes a self-validating design . You must demonstrate that the inhibitor specifically reverses the effect of the agonist (EGF).

Reagent Preparation
  • Tyrphostin 51 Stock: Dissolve in high-grade DMSO. Typical stock concentration: 10 mM or 50 mM.

    • Note: Tyrphostins are light-sensitive. Store in amber vials at -20°C.

  • Vehicle Control: DMSO (final concentration < 0.1%).[2][3]

  • Stimulant: Recombinant Human EGF (100 ng/mL final).

Cell Treatment Protocol (Self-Validating)

This workflow compares Basal, Stimulated, and Inhibited states to confirm pathway specificity.

Step-by-Step Methodology:

  • Seeding: Plate cells (e.g., A549, HeLa, or Granulosa cells) to reach 70-80% confluency.

  • Starvation (Critical): Wash cells 2x with PBS and incubate in serum-free medium for 12-24 hours.

    • Reasoning: Serum contains growth factors that activate MAPK, masking the specific effect of EGF.

  • Pre-treatment (Inhibition Phase):

    • Group A: Vehicle (DMSO)[2]

    • Group B: Vehicle (DMSO)[2]

    • Group C: Tyrphostin 51 (Dose titration: 1 µM, 5 µM, 10 µM)

    • Duration: Incubate for 1-2 hours to allow inhibitor equilibration.

  • Stimulation (Activation Phase):

    • Add EGF (100 ng/mL) to Groups B and C. Leave Group A as "Basal".

    • Duration: Incubate for exactly 15 minutes . (MAPK phosphorylation peaks rapidly).

  • Termination: Place plates on ice immediately. Aspirate media and wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF).

Workflow Visualization

Experiment_Workflow Cells Cell Culture (Serum Starved) PreTreat Pre-Treatment (2 hrs) Cells->PreTreat Add Tyrphostin 51 or DMSO Stim Stimulation (EGF, 15 min) PreTreat->Stim Add EGF Lysis Lysis (+ Phosphatase Inhibitors) Stim->Lysis Stop Reaction Readout Western Blot (p-ERK vs Total ERK) Lysis->Readout Quantification

Caption: Experimental workflow designed to validate Tyrphostin 51 efficacy via reversal of EGF-induced signaling.

Data Analysis & Interpretation

Expected Quantitative Results

The following table summarizes the expected Western Blot densitometry data relative to Total ERK (loading control).

Experimental Conditionp-EGFR (Y1068)p-ERK1/2 (T202/Y204)Biological Interpretation
Vehicle (No EGF) Low / UndetectedLow (Basal)Baseline cellular activity.
Vehicle + EGF High High Successful pathway activation.
Tyrphostin 51 + EGF Reduced Reduced Successful upstream inhibition.
Tyrphostin 51 (No EGF) LowLowChecks for agonist activity (should be null).
Troubleshooting & Validation
  • Lack of Inhibition: If p-ERK remains high in Group C, verify the concentration. Some cell lines with KRAS mutations (downstream of EGFR) may be resistant to upstream EGFR inhibition.

  • Toxicity: If cells detach during pre-treatment, the concentration (e.g., >50 µM) may be inducing necrosis rather than specific signaling blockade.

  • Specificity Check: Use Tyrphostin A1 (an inactive analog) as a negative control to prove that the effect is due to kinase inhibition and not general chemical toxicity.

References

  • MedChemExpress. Tyrphostin A51 (AG-183) Product Information and Biological Activity.

  • PubMed. Epidermal growth factor receptor inhibition by tyrphostin 51 induces apoptosis in luteinized granulosa cells.[3]

  • Cell Signaling Technology. Tyrphostin AG 1478 (Related EGFR Inhibitor Mechanism).

  • MDPI. The Complex Role of MAPK/ERK Signaling Pathway in Different Types of Thrombocytopenia. [4]

  • NIH / PubMed Central. Discovery of uncompetitive inhibitors of SapM that compromise intracellular survival of Mycobacterium tuberculosis (SAR of Tyrphostin 51).

Sources

Technical Deep Dive: Tyrphostin 51 (AG 183) – Mechanistic Action & Apoptotic Induction in Neoplastic Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacological Profile

Tyrphostin 51 (also chemically designated as AG 183 ) represents a specific subclass of protein tyrosine kinase (PTK) inhibitors known as tyrphostins.[1] Unlike the broad-spectrum quinazoline-based inhibitors (e.g., Gefitinib), Tyrphostin 51 is a benzylidenemalononitrile/butadiene derivative designed to compete with the substrate site or ATP binding pocket of the Epidermal Growth Factor Receptor (EGFR/ErbB1).

While early tyrphostins were often cytostatic, Tyrphostin 51 has demonstrated a distinct capability to induce apoptosis (programmed cell death) in EGFR-dependent cell lines. This guide dissects the molecular causality of this induction, moving beyond simple proliferation assays to the core apoptotic machinery: the suppression of the MAPK/ERK survival axis and the subsequent activation of Caspase-3.

Key Compound Data
ParameterSpecification
Common Name Tyrphostin 51
Alternative ID AG 183; Tyrphostin A51
Chemical Name 2-Amino-1,1,3-tricyano-4-(3',4',5'-trihydroxyphenyl)butadiene
CAS Number 122520-90-5 (or 126433-07-6)
Primary Target EGFR Kinase (IC50 ≈ 0.8 µM)
Secondary Effects Mitochondrial uncoupling (class effect), Taurine release inhibition
Solubility DMSO (Critical: poorly soluble in aqueous buffers)

Mechanism of Action: The Apoptotic Trigger

To understand how Tyrphostin 51 induces apoptosis, one must recognize that EGFR signaling is not merely mitogenic; it is anti-apoptotic . Constitutive EGFR activation suppresses pro-apoptotic factors (Bax/Bad) via the PI3K/AKT and MAPK/ERK pathways.

The Blockade (Upstream)

Tyrphostin 51 acts as an ATP-competitive inhibitor at the intracellular tyrosine kinase domain of EGFR.

  • Binding: The compound docks into the kinase domain.

  • Inhibition: It prevents the transfer of the

    
    -phosphate from ATP to the tyrosine residues on the receptor's C-terminal tail.
    
  • Outcome: Autophosphorylation (e.g., at Tyr1173, Tyr1068) is abolished.

The Signal Collapse (Downstream)

The failure of autophosphorylation prevents the recruitment of SH2-domain containing adaptors (Grb2/SOS). This leads to a collapse of the RAS


 RAF 

MEK

ERK
cascade.
  • Normal State: Phosphorylated ERK (p-ERK) translocates to the nucleus to phosphorylate transcription factors (e.g., Elk-1, c-Myc) that drive survival and proliferation.

  • Tyrphostin 51 State: p-ERK levels plummet. The cell loses its "survival signal."

The Execution (Apoptosis)

The withdrawal of the ERK survival signal tips the balance of Bcl-2 family proteins:

  • Bcl-2 Downregulation: Anti-apoptotic Bcl-2 levels decrease.

  • Caspase Activation: Without Bcl-2 suppression, Cytochrome C is released (potentially aided by tyrphostin-mediated mitochondrial stress), activating Caspase-9 and subsequently the executioner Caspase-3 .

  • Nuclear Fragmentation: Caspase-3 cleaves PARP and other substrates, leading to the DNA fragmentation characteristic of apoptosis.

Pathway Visualization (DOT Diagram)

Tyrphostin51_Mechanism Figure 1: Tyrphostin 51 Induced Apoptotic Cascade cluster_death Apoptotic Execution T51 Tyrphostin 51 (Inhibitor) EGFR EGFR (ErbB1) Tyrosine Kinase T51->EGFR Inhibits (ATP Competition) RAS RAS-GTP EGFR->RAS Activation (Blocked) ATP ATP ATP->EGFR Blocked RAF RAF-1 RAS->RAF MEK MEK 1/2 RAF->MEK ERK ERK 1/2 (MAPK) MEK->ERK Bcl2 Bcl-2 (Anti-Apoptotic) ERK->Bcl2 Promotes Expression (Lost) Bax Bax (Pro-Apoptotic) Bcl2->Bax Inhibits Mito Mitochondrial Permeabilization Bax->Mito Trigger Casp3 Caspase-3 (Cleaved) Mito->Casp3 Cytochrome C Release Apoptosis APOPTOSIS (Nuclear Fragmentation) Casp3->Apoptosis Proteolysis

Figure 1: T51 blocks EGFR, collapsing the MAPK pathway, removing Bcl-2 protection, and triggering Caspase-3 mediated cell death.[2]

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that "adding drug and counting cells" is insufficient. You must prove the mechanism (EGFR inhibition) correlates with the phenotype (Apoptosis).

Protocol A: Dose-Response Viability & IC50 Determination

Objective: Establish the working concentration window where T51 is cytotoxic but specific. Critical Control: Use Tyrphostin A1 as a negative control (structurally similar but inactive against EGFR).[3]

  • Seeding: Plate EGFR-positive cancer cells (e.g., A431, A549, or MDA-MB-468) at 5,000 cells/well in 96-well plates.

  • Starvation (Crucial): Serum-starve cells (0.5% FBS) for 12 hours prior to treatment. This synchronizes the cell cycle and ensures EGFR activation is driven by added EGF, not undefined serum factors.

  • Treatment:

    • Pre-incubate with Tyrphostin 51 (0.1, 0.5, 1.0, 5.0, 10 µM) for 1 hour.

    • Stimulate with EGF (10-50 ng/mL).

  • Readout: Perform MTT or WST-1 assay at 24h and 48h.

  • Validation: Calculate IC50. For T51, specific EGFR inhibition should occur < 2 µM. Toxicity > 20 µM may indicate off-target mitochondrial uncoupling.

Protocol B: Definitive Apoptosis Assay (Annexin V/PI)

Objective: Distinguish true apoptosis (phosphatidylserine flip) from necrosis.

  • Treatment: Treat cells with T51 (at determined IC50 and 2x IC50) for 24 hours.

  • Harvesting: Collect supernatant (floating dead cells) and trypsinize adherent cells. Combine them. Do not over-trypsinize , as this cleaves membrane proteins and causes false positives.

  • Staining:

    • Wash in cold PBS.

    • Resuspend in 1X Annexin Binding Buffer.

    • Add Annexin V-FITC (binds PS) and Propidium Iodide (PI - stains permeable/dead cells).

  • Flow Cytometry:

    • Q4 (Annexin-/PI-): Live.

    • Q3 (Annexin+/PI-): Early Apoptosis (The specific T51 effect).

    • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.

Protocol C: Mechanistic Confirmation (Western Blot)

Objective: Prove the pathway collapse (The "E-E-A-T" component).

  • Lysis: Lyse cells in RIPA buffer containing Phosphatase Inhibitors (Na3VO4, NaF). Without these, you cannot detect p-EGFR.

  • Targets:

    • p-EGFR (Tyr1068): Must decrease with T51.

    • Total EGFR: Loading control (should remain stable initially).

    • p-ERK1/2: Must decrease (downstream readout).

    • Cleaved Caspase-3: Must appear/increase (apoptotic marker).

    • PARP: Look for the 89 kDa cleaved fragment.

Workflow Visualization (DOT Diagram)

Experimental_Workflow Figure 2: Mechanistic Validation Workflow cluster_0 Phase 1: Treatment cluster_1 Phase 2: Analysis cluster_2 Phase 3: Validation Criteria Cells EGFR+ Cells (Serum Starved) Treat Add Tyrphostin 51 (+/- EGF) Cells->Treat Flow Flow Cytometry (Annexin V / PI) Treat->Flow Blot Western Blot (Phospho-Proteins) Treat->Blot Result1 Annexin V+ (Apoptosis) Flow->Result1 Result2 p-EGFR ↓ p-ERK ↓ Caspase-3 ↑ Blot->Result2

Figure 2: Step-by-step workflow to correlate chemical inhibition with biological phenotype.

Technical Considerations & Troubleshooting

Solubility & Stability
  • Solvent: Tyrphostin 51 is hydrophobic. Dissolve in 100% DMSO to create a stock (e.g., 10-50 mM). Store at -20°C.

  • Precipitation: When adding to cell culture media, ensure the final DMSO concentration is < 0.1% to avoid solvent toxicity. Watch for crystal formation in the media; if crystals form, the effective dose is unknown.

The "Mitochondrial Artifact" Warning

Many tyrphostins (including AG17 and potentially AG 183/T51) can act as mitochondrial uncouplers at high concentrations (>10-20 µM).

  • Symptom: Rapid ATP depletion before Caspase activation.

  • Differentiation: If cells die within 1-2 hours, it is likely necrosis due to ATP crash, not EGFR-mediated apoptosis. True apoptosis via MAPK suppression usually takes 12-24 hours.

References

  • Re, F. et al. (2005). "Epidermal Growth Factor Receptor Inhibition by Tyrphostin 51 Induces Apoptosis in Luteinized Granulosa Cells."[2] The Journal of Clinical Endocrinology & Metabolism, 90(2), 1156–1162. Retrieved from [Link]

    • Core citation for the MAPK/Caspase-3 apoptotic mechanism.
  • Levitzki, A., & Gazit, A. (1995). "Tyrosine Kinase Inhibition: An Approach to Drug Development." Science, 267(5205), 1782-1788.

Sources

Tyrphostin 51 CAS number 122520-90-5 research grade

Author: BenchChem Technical Support Team. Date: February 2026

Target: Epidermal Growth Factor Receptor (EGFR) Kinase Domain CAS: 122520-90-5

Executive Summary

Tyrphostin 51 (also known as RG-50864) is a synthetic benzylidenemalononitrile derivative designed as a tyrosine kinase inhibitor (TKI). Historically significant as one of the earlier "rational designs" for kinase inhibition, it functions as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR/ErbB1).

Unlike modern third-generation TKIs (e.g., osimertinib) which are often covalent and highly specific to mutant forms, Tyrphostin 51 is a reversible inhibitor often utilized in basic research to dissect signal transduction pathways. Its mechanism—displaying mixed competitive kinetics regarding ATP and the peptide substrate—makes it a unique tool for studying kinase domain dynamics.

Key Application Scope:

  • Inhibition of EGF-dependent cell proliferation.[1][2]

  • Blockade of EGFR autophosphorylation (Tyr1173/Tyr1068).

  • Induction of apoptosis in EGFR-overexpressing tumor lines (e.g., A431, A549).

Chemical Identity & Physicochemical Properties[3][4][5][6][7]

To ensure reproducibility, the physical handling of Tyrphostin 51 requires strict adherence to solubility limits. It is hydrophobic and prone to precipitation in aqueous media if not managed correctly.

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name 2-(3,4-Dihydroxybenzylidene)malononitrile
Alternate Names RG-50864, Tyrphostin 51
Molecular Formula C₁₀H₆N₂O₂
Molecular Weight 186.17 g/mol
Appearance Yellow to orange crystalline powder
Solubility (DMSO) Soluble up to ~50 mg/mL (warm may be required)
Solubility (Water) Practically insoluble
Cell-Free IC₅₀ ~0.8 µM (EGFR kinase)
Cellular Effective Dose 10 µM – 50 µM (Cell line dependent)
Reconstitution Protocol (Critical)

The "Solvent Crash" Risk: A common failure mode is adding the DMSO stock directly to a static volume of culture media, causing immediate precipitation.

  • Stock Preparation: Dissolve 5 mg of Tyrphostin 51 in 1 mL of anhydrous DMSO to create a ~27 mM stock. Vortex until the solution is clear orange/red.

  • Storage: Aliquot into light-protective tubes (amber) and store at -20°C. Stable for 3-6 months. Avoid freeze-thaw cycles.[3]

  • Working Solution: Dilute the DMSO stock stepwise into the media while vortexing, or add the stock to the culture dish with immediate swirling. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

Mechanism of Action (MOA)[2]

Tyrphostin 51 inhibits the intrinsic tyrosine kinase activity of the EGFR. Unlike pure ATP-competitive inhibitors (which bind solely to the ATP pocket), Tyrphostin 51 exhibits mixed competitive inhibition . It competes with the substrate (the tyrosine residue on the target protein or the receptor tail itself) and, to a lesser extent, ATP. This dual interference prevents the receptor from autophosphorylating, thereby shutting down the downstream signaling cascade.

Signaling Pathway Blockade

The following diagram illustrates the specific intervention point of Tyrphostin 51 within the EGFR signaling cascade.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (ErbB1) Dimerization EGF->EGFR Binding Phos Autophosphorylation (pY-1173) EGFR->Phos Catalysis ATP ATP ATP->EGFR Co-factor T51 Tyrphostin 51 (Inhibitor) T51->EGFR Blocks Kinase Domain (Mixed Competitive) Grb2 Grb2/SOS Phos->Grb2 Ras Ras-GTP Grb2->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 (Proliferation) MEK->ERK

Figure 1: Tyrphostin 51 intervenes at the EGFR kinase domain, preventing autophosphorylation and halting the MAPK/ERK proliferative signal.

Experimental Protocols: Validation by Western Blot

Simply adding the drug is insufficient. You must validate target engagement. The gold standard for Tyrphostin 51 efficacy is the reduction of phosphorylated EGFR (p-EGFR) following EGF stimulation.

Rationale for Dose Selection

While the cell-free IC₅₀ is ~0.8 µM, intracellular ATP levels (mM range) compete with the inhibitor. Therefore, cellular assays typically require 10 µM to 50 µM to observe robust inhibition.

Step-by-Step Workflow

Materials:

  • A431 or A549 cells (EGFR positive).

  • Serum-Free Media (SFM).

  • EGF (Recombinant human).

  • Tyrphostin 51 Stock (27 mM in DMSO).

  • Lysis Buffer (RIPA + Phosphatase Inhibitors).

Protocol:

  • Seeding: Plate cells to reach 70-80% confluency.

  • Starvation (Crucial): Wash cells 2x with PBS and incubate in Serum-Free Media for 12–16 hours. Why? This eliminates basal phosphorylation caused by growth factors in serum, resetting the baseline.

  • Pre-treatment: Add Tyrphostin 51 (e.g., 20 µM) or Vehicle (DMSO) to the SFM. Incubate for 1 to 2 hours at 37°C.

  • Stimulation: Add EGF (final concentration 50–100 ng/mL) directly to the media containing the inhibitor. Incubate for exactly 15 minutes .

  • Termination: Aspirate media immediately. Wash once with ice-cold PBS. Add ice-cold Lysis Buffer.

  • Analysis: Perform Western Blot probing for p-EGFR (Tyr1068) and Total EGFR .

Experimental Logic Flow

Workflow Step1 Serum Starvation (12-16h) Step2 Pre-treat: T51 (1-2h) Step1->Step2 Reset Baseline Step3 Stimulate: EGF (15 min) Step2->Step3 Block Kinase Step4 Lysis & PAGE Step3->Step4 Capture State Step5 Western Blot (Anti-pEGFR) Step4->Step5 Quantify

Figure 2: Sequential workflow for validating Tyrphostin 51 activity. Pre-treatment prior to stimulation is essential for competitive binding.

Troubleshooting & Controls

Self-Validating Systems

To ensure your data is trustworthy, every experiment must include these controls:

Control TypeConditionExpected Outcome
Negative Control DMSO Only + No EGFLow/No p-EGFR signal (Basal).
Positive Control DMSO Only + EGF (100 ng/mL)Strong p-EGFR signal (Maximal activation).
Experimental Tyrphostin 51 + EGFReduced p-EGFR signal compared to Positive Control.
Loading Control Total EGFR / ActinEqual intensity across all lanes.
Common Pitfalls
  • Lack of Inhibition:

    • Cause: High intracellular ATP concentration.[1]

    • Solution: Titrate dose up to 50 µM. Ensure pre-incubation time is at least 1 hour to allow cellular entry and equilibrium binding.

  • Precipitation:

    • Cause: Aqueous shock.

    • Solution: Do not dilute T51 in PBS before adding to cells. Pipette DMSO stock directly into the swirling media volume.

  • High Background Signal:

    • Cause: Incomplete serum starvation.

    • Solution: Ensure 12+ hours of serum-free incubation. Wash thoroughly to remove residual serum factors.

References

  • Levitzki, A., et al. (1991). "Tyrphostins: tyrosine kinase blockers as novel antiproliferative agents and dissectors of signal transduction."[4] Science.

  • Gazit, A., et al. (1989). "Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors." Journal of Medicinal Chemistry.

  • Sigma-Aldrich. "Product Information: Tyrphostin 51." Merck/Sigma Technical Data Sheet.

  • Santa Cruz Biotechnology. "Tyrphostin 51 (CAS 122520-90-5) Data Sheet." SCBT Product Support.

  • Cayman Chemical. "Tyrphostin 51 Product Information." Cayman Chemical.[5]

Sources

Methodological & Application

optimal concentration of Tyrphostin A51 for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Utility

Tyrphostin A51 (also known as AG-183 ) is a potent, low-molecular-weight inhibitor of the Epidermal Growth Factor Receptor (EGFR/ErbB1) tyrosine kinase.[1] Unlike broad-spectrum kinase inhibitors, Tyrphostin A51 belongs to the benzylidenemalononitrile class, originally designed to offer higher specificity by targeting the substrate sub-site of the kinase domain, though many also exhibit ATP-competitive kinetics.

Primary Applications:

  • Inhibition of EGFR Autophosphorylation: Blocking the activation of downstream MAPK/ERK and PI3K/Akt pathways.

  • Cell Proliferation Assays: Inducing G1 phase arrest and apoptosis in EGFR-overexpressing tumor lines (e.g., A431, A549).

  • Physiological Studies: Uniquely identified as an inhibitor of volume-dependent taurine release in astrocytes and glial cells.

Critical Reference Value:

  • Cell-Free IC50: ~0.8 µM (800 nM) against isolated EGFR kinase.

  • Cell-Based Working Range: 1 µM – 50 µM (Optimization required due to intracellular ATP competition and membrane permeability).

Chemical & Physical Properties

Before initiating assays, ensure the compound integrity. Tyrphostins are light-sensitive and prone to oxidation in solution.

PropertySpecification
Systematic Name (Z)-2-cyano-3-(3,4-dihydroxyphenyl)-2-butenamide (often cited as AG-183)
Molecular Weight 268.23 g/mol
Formula C₁₃H₈N₄O₃
Solubility Soluble in DMSO (up to 20 mg/mL or ~75 mM). Insoluble in water.
Appearance Yellow to orange solid.
Storage (Solid) -20°C (Desiccated). Stable for >2 years.[1]
Storage (Solution) -80°C in single-use aliquots. Stable for <1 month. Avoid freeze-thaw.

Mechanism of Action

Tyrphostin A51 inhibits the intrinsic kinase activity of EGFR. By preventing the phosphorylation of tyrosine residues on the receptor's cytoplasmic tail, it abrogates the recruitment of adapter proteins (Grb2, Shc), effectively silencing the mitogenic signal.

EGFR_Inhibition_Pathway EGF EGF Ligand EGFR EGFR (ErbB1) Receptor Dimerization EGF->EGFR Binding Phos Tyrosine Phosphorylation EGFR->Phos Autophosphorylation ATP ATP ATP->EGFR Energy Donor A51 Tyrphostin A51 (Inhibitor) A51->EGFR Blocks Kinase Domain (IC50 ~0.8 µM) Grb2 Grb2 / SOS Phos->Grb2 Recruitment Ras Ras-GTP Grb2->Ras Raf Raf / MEK / ERK Ras->Raf Response Cell Proliferation & Survival Raf->Response

Figure 1: Mechanism of Tyrphostin A51 inhibition.[2][3][4] The compound competes at the kinase domain, preventing autophosphorylation and downstream signaling.

Protocol 1: Reconstitution & Stock Preparation

Objective: Prepare a stable 10 mM stock solution.

Safety Note: Tyrphostins are potent kinase inhibitors. Wear PPE (gloves, lab coat, goggles) and handle in a fume hood.

  • Calculate Mass:

    • To prepare 1 mL of 10 mM stock : Weigh 2.68 mg of Tyrphostin A51.

    • Note: If the commercial vial contains 5 mg, add 1.86 mL of DMSO to achieve 10 mM.

  • Dissolution:

    • Add high-grade (cell culture tested) DMSO to the vial.

    • Vortex vigorously for 30–60 seconds.

    • Tip: If particulate remains, sonicate in a water bath for 5 minutes at room temperature.

  • Aliquot & Store:

    • Divide into small aliquots (e.g., 50 µL) to prevent freeze-thaw cycles.

    • Store at -80°C.

    • Expiration: Discard working aliquots after 1 month or if a color change (darkening) is observed.

Protocol 2: Determination of Optimal Concentration (Dose-Response)

Objective: Determine the specific IC50 for your cell line. While the cell-free IC50 is ~0.8 µM, cellular IC50s are typically higher (1–10 µM) due to ATP competition and membrane transport.

Experimental Design:

  • Cell Line: A431 (High EGFR, positive control) or your target line.

  • Assay Type: Western Blot (Phospho-EGFR Tyr1068) or Cell Viability (MTT/CellTiter-Glo).

  • Controls:

    • Negative: DMSO Vehicle (0.1%).

    • Positive: Known EGFR inhibitor (e.g., Gefitinib) or EGF stimulation without inhibitor.

    • Specificity Control:Tyrphostin AG-9 (structurally similar but inactive) is recommended to rule out non-specific toxicity.

Workflow:

Dose_Response_Workflow Seed Seed Cells (24h prior) Starve Serum Starve (Overnight) Seed->Starve Adherence Treat Add A51 (0, 0.1, 1, 5, 10, 50 µM) Starve->Treat Pre-incubation (1-2 hrs) Stim Stimulate w/ EGF (10-100 ng/mL) Treat->Stim Activate Pathway (15-30 mins) Lyse Lyse & Analyze (WB or Viability) Stim->Lyse Harvest

Figure 2: Workflow for determining optimal inhibitory concentration in cell-based assays.

Step-by-Step Procedure:

  • Seeding: Plate cells (e.g., 5,000 cells/well for 96-well) in complete medium. Allow to adhere for 24 hours.

  • Serum Starvation (Critical):

    • Wash cells with PBS.

    • Replace with serum-free medium (or 0.5% FBS) for 12–16 hours.

    • Reason: High serum contains growth factors that mask EGFR-specific effects and compete with the inhibitor.

  • Inhibitor Treatment:

    • Prepare a 2X working solution of Tyrphostin A51 in serum-free media.

    • Add to cells to achieve final concentrations: 0 (DMSO), 0.1, 0.5, 1.0, 5.0, 10.0, 50.0 µM .

    • Incubate for 2 hours (Pre-incubation allows the inhibitor to enter the cell and bind the kinase).

  • Stimulation:

    • Add EGF (Epidermal Growth Factor) to a final concentration of 50–100 ng/mL .

    • Incubate for 15–30 minutes (for phosphorylation readout) or 24–48 hours (for proliferation readout).

  • Readout:

    • Western Blot: Lyse cells; probe for p-EGFR (Tyr1068) vs. Total EGFR.

    • Viability: Add MTT/MTS reagent and measure absorbance.

Data Interpretation & Troubleshooting

Expected Results:

  • Phosphorylation: You should see a dose-dependent decrease in p-EGFR bands. >90% inhibition is typically achieved between 5–20 µM in A431 cells.

  • Viability: IC50 for growth inhibition is often higher than kinase inhibition due to compensatory pathways.

Troubleshooting Table:

IssuePossible CauseSolution
Precipitation in Media Concentration >50 µM or cold media.Warm media to 37°C before adding stock. Do not exceed 0.5% final DMSO.
No Inhibition High ATP competition or serum interference.Increase dose to 20–50 µM. Ensure strict serum starvation.
High Toxicity in Control DMSO toxicity or off-target effects.Keep DMSO <0.1%. Use Tyrphostin AG-9 as a negative control to verify specificity.
Variable Results Unstable compound.Use fresh aliquots. Do not store diluted working solutions.

References

  • Gazit, A., et al. (1989).[2] "Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors." Journal of Medicinal Chemistry, 32(10), 2344-2352.[2] Link

  • Levitzki, A., & Gilon, C. (1991). "Tyrphostins as molecular tools and potential antiproliferative drugs."[3][5] Trends in Pharmacological Sciences, 12(5), 171-174. Link

  • Cayman Chemical. "AG-183 Product Information." Link

  • MedChemExpress. "Tyrphostin A51 Datasheet & Biological Activity." Link

  • Alexander, A., et al. (1999). "[3H]taurine and D-[3H]aspartate release from astrocyte cultures are differently regulated by tyrosine kinases."[6] American Journal of Physiology-Cell Physiology, 276(5), C1226-C1230. Link

Sources

Application Note: Protocol for the Dissolution and Handling of Tyrphostin 51 (Tyrphostin A51) for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Tyrphostin 51 (also known as Tyrphostin A51 or RG-50864) is a synthetic benzylidenemalononitrile compound that functions as a protein tyrosine kinase (PTK) inhibitor, exhibiting selectivity for the Epidermal Growth Factor Receptor (EGFR).[1][2] Unlike broad-spectrum kinase inhibitors, Tyrphostin 51 competes with the substrate binding site of the kinase domain, effectively blocking autophosphorylation and downstream signal transduction.

However, its lipophilic nature and poor aqueous solubility present significant challenges in cell culture applications. Improper dissolution often leads to micro-precipitation in aqueous media, resulting in inconsistent IC50 values and false-negative biological data. This guide provides a standardized, error-proof protocol for preparing Tyrphostin 51, ensuring stability and bioavailability in in vitro assays.

Physicochemical Profile & Solubility Data

Before handling, verify the compound specifications to ensure accurate molarity calculations.

PropertySpecification
Compound Name Tyrphostin 51 (Tyrphostin A51)
CAS Number 122520-90-5
Molecular Formula C₁₃H₈N₄O₃
Molecular Weight 268.23 g/mol
Appearance Yellow to orange powder
Primary Solvent Dimethyl Sulfoxide (DMSO) (Anhydrous)
Solubility Limit (DMSO) ~20–50 mg/mL (Requires sonication at high conc.)[2][3]
Solubility (Water) Insoluble (Precipitates immediately)
Storage (Powder) -20°C, Desiccated, Protected from Light

Protocol: Preparation of Stock Solution

Critical Pre-requisite: Tyrphostin 51 is sensitive to light and moisture. Perform all weighing and dissolution steps under reduced light (or amber tubes) and use anhydrous DMSO (grade ≥99.9%, water content <0.005%).

Step 1: Calculation

Target a stock concentration of 10 mM or 50 mM . A 10 mM stock is generally recommended to allow for easier pipetting volumes during dilution while keeping DMSO volume low.

  • Target Concentration: 10 mM (10 mmol/L)

  • Volume: 1 mL

  • Mass Required:

    
    
    
Step 2: Dissolution Workflow
  • Weighing: Accurately weigh ~3–5 mg of Tyrphostin 51 powder into a sterile, amber microcentrifuge tube. Record the exact mass.

  • Solvent Calculation: Calculate the exact volume of DMSO required to reach 10 mM based on the recorded mass.

    • Formula:

      
      
      
  • Solubilization: Add the calculated volume of anhydrous DMSO.

  • Agitation: Vortex vigorously for 30 seconds. If particulates remain, use a sonicating water bath for 5 minutes at room temperature. Note: The solution should be clear yellow/orange.

  • Aliquoting: Divide the stock solution into small aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.

  • Storage: Store aliquots at -20°C (stable for 1 month) or -80°C (stable for 6 months).

Visualization: Stock Preparation Workflow

StockPrep Powder Tyrphostin 51 Powder Weigh Weigh Mass (e.g., 2.68 mg) Powder->Weigh DMSO Add Anhydrous DMSO Weigh->DMSO Calculate Vol Vortex Vortex/Sonicate (Clear Solution) DMSO->Vortex Aliquot Aliquot (Single Use) Vortex->Aliquot Store Store -80°C (Dark) Aliquot->Store

Figure 1: Step-by-step workflow for preparing a stable stock solution of Tyrphostin 51.[3]

Protocol: Application in Cell Culture[5][6][7]

The Challenge: Adding a high-concentration DMSO stock directly to aqueous media often causes "shock precipitation," where the compound crashes out of solution before dispersing.

Step 1: Determine Working Concentration

Typical IC50 values for EGFR inhibition range from 0.8 µM to 10 µM depending on the cell line and ATP concentration.

  • Standard Screening Conc: 10 µM

  • DMSO Limit: The final DMSO concentration in the culture well must be < 0.1% (v/v) to avoid solvent toxicity.

Step 2: Intermediate Dilution (The "Step-Down" Method)

Do not pipette 1 µL of stock directly into 10 mL of media. Instead, create a 10x or 100x intermediate.

Example: Treating 10 mL of cells at 10 µM (Final) using a 10 mM Stock.

  • Prepare Intermediate (100x): Dilute 10 µL of 10 mM Stock into 990 µL of warm culture media (or PBS).

    • Result: 1 mL of 100 µM Tyrphostin 51 (now in 1% DMSO).

    • Action: Vortex immediately. This lower concentration is less likely to precipitate.

  • Final Application: Add 1 mL of the Intermediate solution to 9 mL of cell culture.

    • Final Concentration: 10 µM.

    • Final DMSO: 0.1%.

Step 3: Incubation
  • Pre-incubation: For kinase inhibition assays, pre-incubate cells with Tyrphostin 51 for 1–2 hours prior to stimulating with EGF. This ensures the inhibitor occupies the kinase pocket before the ligand triggers dimerization.

Biological Context: Mechanism of Action[1][8][9]

Tyrphostin 51 acts as a competitive inhibitor with respect to the substrate (tyrosine residues) and acts on the EGFR kinase domain. Understanding this pathway is crucial for experimental timing.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binding Phos Autophosphorylation (Tyrosine) EGFR->Phos Activation Tyr51 Tyrphostin 51 (Inhibitor) Tyr51->EGFR Blocks Substrate Binding Grb2 Grb2 / SOS Phos->Grb2 Ras Ras-GTP Grb2->Ras MAPK MAPK / ERK Cascade Ras->MAPK Prolif Cell Proliferation MAPK->Prolif

Figure 2: Tyrphostin 51 inhibits EGFR autophosphorylation, halting the downstream MAPK signaling cascade.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Precipitation in Media Stock concentration too high or added too rapidly.Use the "Intermediate Dilution" method (Section 4). Vortex media while adding the compound dropwise.
Loss of Potency Hydrolysis due to moisture or freeze-thaw cycles.Use anhydrous DMSO.[4][5] Store in single-use aliquots. Discard aliquots older than 1 month at -20°C.
Cytotoxicity (Controls) DMSO concentration > 0.1%.Include a "Vehicle Control" (DMSO only) at the same % v/v to distinguish solvent effects from drug effects.
Inconsistent IC50 Competitive inhibition kinetics.Ensure ATP concentration in the assay is controlled, as high ATP can affect inhibitor efficacy (though Tyrphostin 51 is more substrate-competitive).

References

  • Levitzki, A., & Gazit, A. (1995).[6] Tyrosine Kinase Inhibition: An Approach to Drug Development. Science. (Contextual grounding for Tyrphostin mechanism).

Sources

Technical Assessment of EGFR Tyrosine Kinase Inhibition by Tyrphostin 51 via Western Blot

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

This technical guide details the validation of Tyrphostin 51 (Tyrphostin A51) as an inhibitor of Epidermal Growth Factor Receptor (EGFR) autophosphorylation. Unlike broad-spectrum kinase inhibitors, Tyrphostin 51 belongs to the benzylidenemalononitrile class, acting as a competitive inhibitor of the substrate binding site of the EGFR kinase domain.

Successful detection of phosphorylated EGFR (p-EGFR) requires a rigorous "Starve-Block-Stimulate" experimental design to maximize the signal-to-noise ratio. This protocol synthesizes optimal cell culture manipulation with high-fidelity Western blotting techniques, specifically addressing the instability of phosphoproteins during lysis.

Mechanistic Background & Experimental Logic[1][2]

The Target: EGFR Signaling Cascade

EGFR (ErbB1) is a receptor tyrosine kinase (RTK).[1][2] Upon ligand binding (e.g., EGF), the receptor dimerizes and undergoes trans-autophosphorylation on specific tyrosine residues (e.g., Tyr1068, Tyr1173). This recruits downstream effectors like Grb2 and SOS, activating the MAPK/ERK pathway.

The Inhibitor: Tyrphostin 51[2]
  • Mechanism: Tyrphostin 51 competes with the substrate for the kinase domain of EGFR, preventing the transfer of phosphate from ATP to the tyrosine residue.

  • Experimental Expectation: Treatment with Tyrphostin 51 should result in a dose-dependent reduction of p-EGFR band intensity without significantly altering Total EGFR levels (unless degradation is induced over long durations).

Pathway Visualization

The following diagram illustrates the intervention point of Tyrphostin 51 within the EGFR signaling cascade.

EGFR_Pathway EGF EGF Ligand EGFR_Inactive EGFR (Monomer) EGF->EGFR_Inactive Binding EGFR_Active p-EGFR (Dimer) (Tyr1068/1173) EGFR_Inactive->EGFR_Active Dimerization & Auto-phosphorylation Grb2 Grb2/SOS EGFR_Active->Grb2 Recruitment T51 Tyrphostin 51 (Inhibitor) T51->EGFR_Active Blocks Kinase Domain Ras Ras-GTP Grb2->Ras MAPK MAPK/ERK Pathway Ras->MAPK Response Cell Proliferation / Survival MAPK->Response

Caption: Tyrphostin 51 acts at the receptor level, blocking the auto-phosphorylation required to recruit downstream effectors.

Experimental Design: The "Starve-Block-Stimulate" Model

To accurately measure inhibition, basal phosphorylation must be minimized (Starvation), the inhibitor allowed to bind (Block), and the system challenged with a ligand (Stimulate).

PhaseDurationConditionPurpose
1. Seed 24 HoursComplete Media (10% FBS)Establish 70-80% confluency.
2. Starve 16-24 HoursSerum-Free Media (0% FBS)Eliminate basal signaling from serum growth factors.
3. Block 1-2 HoursSerum-Free Media + Tyrphostin 51 Allow inhibitor to equilibrate and bind EGFR kinase domains.
4. Stimulate 5-15 MinsSerum-Free Media + EGF (100 ng/mL) Induce rapid phosphorylation spike to test inhibition efficacy.
5. Harvest ImmediateCold Lysis BufferTerminate reaction and preserve phosphoproteins.

Detailed Protocol

Reagent Preparation

A. Tyrphostin 51 Stock Solution

  • Solubility: Soluble in DMSO.

  • Preparation: Dissolve 5 mg in DMSO to create a 10-50 mM stock.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

  • Working Concentration: Typically 1 µM – 50 µM. Perform a dose-response curve (e.g., 0, 5, 10, 25, 50 µM).

B. Modified RIPA Lysis Buffer (Critical for Phosphoproteins) Standard RIPA is insufficient. You must add phosphatase inhibitors to prevent rapid dephosphorylation by endogenous enzymes during lysis.[3]

  • Base: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.25% Na-deoxycholate, 1 mM EDTA.

  • Add immediately before use:

    • Protease Inhibitor Cocktail (1x)

    • Sodium Orthovanadate (Na3VO4): 1-2 mM (Inhibits tyrosine phosphatases).

    • Sodium Fluoride (NaF): 10-50 mM (Inhibits serine/threonine phosphatases).

Cell Treatment & Lysis Workflow
  • Culture: Use A431 cells (human epidermoid carcinoma) due to their high EGFR expression.

  • Starvation: Wash cells 2x with PBS, then add serum-free DMEM for 16h.

  • Inhibitor Treatment: Add Tyrphostin 51 at desired concentrations. Include a DMSO Vehicle Control . Incubate for 2 hours at 37°C.

  • Stimulation: Add EGF (final conc. 100 ng/mL) directly to the media for 10 minutes .

    • Note: Do not wash off the inhibitor before adding EGF.

  • Lysis (The "Cold Chain"):

    • Place plate on ice .

    • Aspirate media and wash 1x with ice-cold PBS .

    • Add ice-cold Modified RIPA Buffer (approx. 200 µL per well of 6-well plate).

    • Scrape cells and transfer to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 20 mins with intermittent vortexing.

    • Centrifuge at 14,000 x g for 15 mins at 4°C. Collect supernatant.

Western Blotting Parameters

A. Gel Electrophoresis (SDS-PAGE)

  • Load: 20-30 µg total protein per lane.

  • Gel %: 8% or 10% polyacrylamide (EGFR is ~170-180 kDa; low percentage gels resolve high MW proteins better).

B. Transfer

  • Membrane: PVDF (activated in methanol) or Nitrocellulose.

  • Condition: Wet transfer is recommended for high MW proteins (e.g., 100V for 90 mins at 4°C).

C. Blocking & Antibody Incubation (Crucial for Signal)

  • Blocking Buffer: 5% BSA in TBST (Tris-Buffered Saline + 0.1% Tween-20).

    • Warning: Do NOT use Non-Fat Dry Milk for phospho-antibodies. Milk contains casein (a phosphoprotein) which causes high background and interferes with p-EGFR detection [1].[4]

  • Primary Antibodies:

    • Anti-p-EGFR (Tyr1068 or Tyr1173): Dilute 1:1000 in 5% BSA/TBST. Incubate Overnight at 4°C.

    • Anti-Total EGFR: Dilute 1:1000 in 5% BSA/TBST. (Use a separate gel or strip/re-probe).

  • Washing: 3 x 10 mins in TBST. Avoid PBS-T as phosphate can compete with antibody binding.[3] [2]

Data Analysis & Expected Results

Visualization of Workflow

Experiment_Workflow cluster_0 Cell Culture Phase cluster_1 Analysis Phase Step1 Serum Starve (16h) Step2 Treat w/ Tyrphostin 51 (2h) Step1->Step2 Step3 Stimulate w/ EGF (10 min) Step2->Step3 Step4 Lysis + Phosphatase Inhibitors Step3->Step4 Step5 SDS-PAGE & Transfer Step4->Step5 Step6 Probe: p-EGFR vs Total EGFR Step5->Step6

Caption: Sequential workflow ensuring basal signal suppression and preservation of phosphorylation status.

Interpreting the Blot

You should analyze the bands in the following hierarchy:

Lane Conditionp-EGFR (Tyr1068) SignalTotal EGFR SignalInterpretation
Vehicle (No EGF) Low / AbsentHighBaseline. Starvation worked.
Vehicle + EGF Very High HighPositive Control. Pathway is functional.
Tyrphostin 51 (Low Dose) + EGF ModerateHighPartial inhibition.
Tyrphostin 51 (High Dose) + EGF Low / Absent HighSuccessful Inhibition.
  • Efficacy Metric: Calculate the ratio of (p-EGFR / Total EGFR). Tyrphostin 51 treatment should significantly decrease this ratio compared to the Vehicle + EGF control.

Troubleshooting Guide

IssueProbable CauseSolution
No p-EGFR Signal Phosphatase activity in lysate.Ensure Na3VO4 and NaF are fresh. Keep lysates strictly at 4°C.
High Background Blocking with Milk.Switch to 5% BSA in TBST.
Weak Total EGFR Poor transfer of high MW protein.Decrease methanol in transfer buffer (to 10%) or increase transfer time.
Signal in "Starved" Control Autocrine signaling or incomplete starvation.Ensure 100% confluence or wash cells thoroughly before adding serum-free media.

References

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved February 4, 2026, from [Link]

  • Khan, S. M., et al. (2005). Epidermal growth factor receptor inhibition by tyrphostin 51 induces apoptosis in luteinized granulosa cells.[5] The Journal of Clinical Endocrinology & Metabolism, 90(1), 469-473. [Link]

Sources

Troubleshooting & Optimization

troubleshooting inconsistent IC50 values for Tyrphostin 51

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tyrphostin 51. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common experimental challenges, with a focus on addressing the variability of IC50 values. Our goal is to provide you with the expertise and practical insights needed to ensure the accuracy and reproducibility of your results.

Introduction to Tyrphostin 51

Tyrphostin 51 is a member of the tyrphostin family of compounds, known as inhibitors of protein tyrosine kinases (PTKs). Specifically, it is recognized for its inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation, differentiation, and survival.[1][2] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a critical target for therapeutic intervention. Understanding the nuances of working with Tyrphostin 51 is paramount for generating reliable data in your research.

This guide will delve into the common sources of inconsistent IC50 values and provide a systematic approach to troubleshooting, from basic experimental setup to more complex biological variables.

Troubleshooting Inconsistent IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.[1] Variability in this value can undermine the validity of your findings. Below are common questions and in-depth answers to help you diagnose and resolve inconsistencies in your Tyrphostin 51 experiments.

Q1: My IC50 values for Tyrphostin 51 are fluctuating significantly between experiments. What are the most common culprits?

Inconsistent IC50 values are a frequent challenge in pharmacological studies. The variability can often be traced back to a few key areas:

  • Compound Integrity and Handling: The stability of Tyrphostin 51 is a primary concern. Related tyrphostin compounds have shown susceptibility to degradation in aqueous solutions and sensitivity to light.[3][4][5]

  • Assay System and Conditions: Differences between enzymatic and cell-based assays will inherently yield different IC50 values. Even within the same assay type, minor variations in parameters can lead to significant discrepancies.

  • Biological Variables: The health, passage number, and density of your cells can all impact their response to an inhibitor.[6]

  • Data Analysis: The method used for curve fitting and IC50 calculation can influence the final value.

The following sections will break down these areas into more detailed troubleshooting steps.

Q2: How should I properly handle and store Tyrphostin 51 to ensure its stability?

Proper handling is the first line of defense against inconsistent results. Given the known instability of some tyrphostins, a meticulous approach is essential.[5]

Key Considerations for Tyrphostin 51 Stability:

ParameterRecommendationRationale
Solvent High-purity DMSOTyrphostin 51 is readily soluble in DMSO.[4] Using a high-purity, anhydrous grade solvent minimizes the introduction of water, which can promote hydrolysis.
Stock Solution Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO.A concentrated stock allows for smaller volumes to be used for serial dilutions, minimizing the final DMSO concentration in your assay.
Storage Aliquot stock solutions into small, single-use volumes and store at -20°C or -80°C, protected from light.Aliquoting prevents multiple freeze-thaw cycles which can degrade the compound. Protection from light is crucial as some tyrphostins are known to be photo-labile.[3]
Working Dilutions Prepare fresh working dilutions from the stock solution for each experiment. Do not store aqueous dilutions.Tyrphostin compounds can be unstable in aqueous media.[4] Preparing fresh dilutions ensures that you are using the compound at its intended concentration.
Q3: I'm seeing a significant difference in my IC50 values between my EGFR kinase (enzymatic) assay and my cell-based assay. Is this normal?

Yes, it is expected to see a difference in IC50 values between enzymatic and cell-based assays. Typically, the IC50 value from a cell-based assay is higher than that from an enzymatic assay. This discrepancy arises from the increased complexity of a cellular environment.

Factors Contributing to IC50 Differences:

FactorEnzymatic AssayCell-Based Assay
Target Accessibility Direct access to the purified enzyme.The inhibitor must cross the cell membrane to reach the intracellular kinase domain of EGFR.
ATP Concentration Typically performed at or near the Km of ATP for the kinase.[7]Intracellular ATP concentrations are much higher (in the millimolar range), leading to increased competition for ATP-competitive inhibitors like Tyrphostin 51.[8]
Off-Target Effects Measures inhibition of a single, purified kinase.The inhibitor can interact with other kinases or cellular components, which may influence its apparent potency or cause cytotoxicity through other mechanisms.[9][10]
Cellular Processes N/ADrug efflux pumps can actively remove the inhibitor from the cell, reducing its effective intracellular concentration. The compound may also be metabolized by the cells.
Serum Protein Binding Typically performed in a buffer system without serum.If serum is present in the cell culture medium, the inhibitor can bind to proteins like albumin, reducing the free concentration available to inhibit EGFR.

In-Depth Experimental Protocols and Methodologies

To further aid in standardizing your experiments, we provide the following detailed protocols for determining the IC50 of Tyrphostin 51 in both enzymatic and cell-based assays.

Protocol 1: EGFR Kinase Assay (In Vitro)

This protocol outlines a typical biochemical assay to determine the IC50 of Tyrphostin 51 against purified EGFR kinase.

Workflow for EGFR Kinase Assay:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, ATP, Substrate, and Tyrphostin 51 Dilutions add_enzyme Add EGFR Kinase to Plate add_inhibitor Add Tyrphostin 51 Dilutions add_enzyme->add_inhibitor pre_incubate Pre-incubate Enzyme and Inhibitor add_inhibitor->pre_incubate start_reaction Initiate Reaction with ATP/Substrate Mix pre_incubate->start_reaction incubate Incubate at RT start_reaction->incubate stop_reaction Stop Reaction & Add Detection Reagent incubate->stop_reaction read_plate Read Luminescence/Fluorescence stop_reaction->read_plate normalize_data Normalize Data to Controls read_plate->normalize_data fit_curve Fit Dose-Response Curve (Non-linear Regression) normalize_data->fit_curve calc_ic50 Calculate IC50 fit_curve->calc_ic50

Caption: Workflow for a typical in vitro EGFR kinase assay.

Materials:

  • Recombinant human EGFR kinase

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Tyrphostin 51

  • Detection reagent (e.g., ADP-Glo™, Promega)[11]

  • White, opaque 96- or 384-well plates

Procedure:

  • Prepare Reagents:

    • Prepare a 2X kinase assay buffer.

    • Prepare a 2X substrate/ATP solution in kinase assay buffer. The ATP concentration should be at or near the Km for EGFR to accurately determine the Ki of an ATP-competitive inhibitor.[7]

    • Prepare a serial dilution of Tyrphostin 51 in the assay buffer containing the same final DMSO concentration for all wells.

  • Kinase Reaction:

    • Add 5 µL of 2X EGFR kinase to each well.

    • Add 5 µL of the Tyrphostin 51 serial dilutions to the wells. Include "no inhibitor" and "no enzyme" controls.

    • Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the start of the reaction.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for the desired time (e.g., 60 minutes) at room temperature. Ensure the reaction is in the linear range.

  • Detection:

    • Stop the reaction and detect the remaining ATP using a commercial kit like ADP-Glo™, following the manufacturer's instructions.[11]

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background from all readings.

    • Normalize the data to the "no inhibitor" control (representing 100% activity).

    • Plot the percent inhibition versus the log of the Tyrphostin 51 concentration.

    • Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope (four parameters)) to determine the IC50 value.[11]

Protocol 2: Cell-Based Assay (MTT Assay)

This protocol describes a common method to assess the effect of Tyrphostin 51 on the viability of a cancer cell line that overexpresses EGFR (e.g., A431).[12][13]

Workflow for Cell-Based MTT Assay:

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_viability Viability Assessment cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_attach Incubate Overnight to Allow Attachment seed_cells->incubate_attach prep_dilutions Prepare Tyrphostin 51 Serial Dilutions in Media incubate_attach->prep_dilutions treat_cells Replace Media with Drug-containing Media prep_dilutions->treat_cells incubate_drug Incubate for 24-72 hours treat_cells->incubate_drug add_mtt Add MTT Reagent incubate_drug->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals with DMSO incubate_mtt->solubilize read_abs Read Absorbance at 570 nm solubilize->read_abs normalize_data Normalize Data to Vehicle Control read_abs->normalize_data fit_curve Fit Dose-Response Curve (Non-linear Regression) normalize_data->fit_curve calc_ic50 Calculate IC50 fit_curve->calc_ic50

Caption: Workflow for a cell-based MTT assay.

Materials:

  • EGFR-overexpressing cancer cell line (e.g., A431, MCF-7)[12][14]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Tyrphostin 51

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Tyrphostin 51 in complete cell culture medium. Include a vehicle control (medium with the same final DMSO concentration as the highest drug concentration).

    • Remove the old medium from the cells and replace it with the drug-containing medium.

    • Incubate for your desired time period (e.g., 24, 48, or 72 hours). The incubation time is a critical variable and should be consistent.[15]

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data to the vehicle-treated cells (representing 100% viability).

    • Plot the percent viability versus the log of the Tyrphostin 51 concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value.

Frequently Asked Questions (FAQs)

Q: My dose-response curve is not sigmoidal. What could be the reason?

A non-sigmoidal curve can indicate several issues:

  • Compound Precipitation: At higher concentrations, Tyrphostin 51 may be precipitating out of the aqueous assay buffer or cell culture medium. Visually inspect your solutions.

  • Cytotoxicity at High Concentrations: The compound may be inducing non-specific cytotoxicity at higher concentrations, leading to a steep drop-off in the curve.

  • Off-Target Effects: Tyrphostin 51 has been shown to have off-target effects, such as inhibiting phosphodiesterases.[9] These effects at different concentrations could lead to a complex dose-response curve.

  • Compound Degradation: If the compound degrades over the course of the experiment, its effective concentration will change, which can affect the shape of the curve.[5]

Q: How do I choose the right concentration range for my IC50 experiment?

Start with a wide range of concentrations (e.g., from nanomolar to high micromolar) to get an initial estimate of the IC50. Once you have an approximate value, you can perform a more focused experiment with a narrower range of concentrations centered around the estimated IC50 to get a more accurate determination.

Q: What is the acceptable level of variability for IC50 values?

For cell-based assays, a two- to three-fold variation in IC50 values between experiments is often considered acceptable. However, larger variations may indicate underlying issues with experimental consistency that need to be addressed.

Q: Could the vehicle (DMSO) be affecting my results?

Yes, high concentrations of DMSO can be toxic to cells and can also affect enzyme activity. It is crucial to keep the final DMSO concentration in your assay as low as possible (ideally below 0.5%) and to include a vehicle control with the same DMSO concentration as your highest drug concentration.

EGFR Signaling Pathway

The diagram below illustrates the simplified EGFR signaling pathway and the point of inhibition by Tyrphostin 51.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds to Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Induces Grb2_Sos Grb2/SOS Dimer->Grb2_Sos Activates PI3K PI3K Dimer->PI3K Activates Tyrphostin51 Tyrphostin 51 Tyrphostin51->Dimer Inhibits (ATP-competitive) Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Akt->Proliferation

Sources

Technical Support Center: Preventing Oxidation of Tyrphostin 51

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tyrphostin 51 (Tyrphostin A51, AG 183) is a potent EGFR tyrosine kinase inhibitor.[1][2][3] Its chemical efficacy is derived from a 3,4,5-trihydroxyphenyl moiety (a gallol group). While essential for kinase inhibition, this group is electronically predisposed to rapid autoxidation , converting the active inhibitor into inactive or non-specifically reactive quinone species.

This guide provides a self-validating protocol to prevent this "silent killer" of experimental reproducibility.

Part 1: The Chemistry of Instability

Q: Why does my Tyrphostin 51 stock solution change color from yellow to dark brown? A: This is the visual signature of oxidative degradation. Tyrphostin 51 contains a tri-hydroxylated benzene ring.[4] In the presence of dissolved oxygen and light, this ring undergoes proton-coupled electron transfer (PCET) , oxidizing into a quinone or semiquinone radical.

  • Yellow/Orange (Clear): Active, reduced form.

  • Brown/Black (Cloudy): Oxidized quinone polymers (inactive/toxic).

Key Risk Factor: This reaction is autocatalytic in standard DMSO if not degassed, as DMSO is hygroscopic and water accelerates the proton transfer required for oxidation.

OxidationPathway cluster_conditions Accelerating Factors Active Tyrphostin 51 (Reduced, Active) Color: Yellow/Orange Intermediate Semiquinone Radical (Unstable Intermediate) Active->Intermediate + O2 / Light - 2H+ Inactive Quinone/Polymer (Oxidized, Inactive) Color: Dark Brown Intermediate->Inactive Polymerization Light UV/Visible Light Water Moisture (H2O) HighPH Basic pH (>7.0)

Caption: Simplified autoxidation pathway of the trihydroxyphenyl moiety in Tyrphostin 51.

Part 2: Preparation & Storage Protocol

Q: What is the absolute standard for preparing a stable stock solution? A: You must eliminate the three oxidizers: Oxygen, Light, and Moisture. Follow this "Chain of Custody" strictly.

Protocol: The "Anhydrous Argon" Method
  • Solvent Selection: Use only Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%.

    • Why: Standard DMSO contains water, which catalyzes oxidation. Ethanol is too volatile and promotes rapid oxidation upon evaporation.

  • Degassing (Critical Step):

    • Before adding the solvent to the powder, bubble high-purity Argon (Ar) or Nitrogen (N2) gas through the DMSO for 5–10 minutes.

    • Why: This displaces dissolved oxygen (Henry’s Law) that would otherwise immediately attack the trihydroxy group.

  • Dissolution:

    • Add the degassed DMSO to the Tyrphostin 51 vial.

    • Vortex briefly under low light.

    • Target Concentration: 10–20 mg/mL (Avoid dilute stocks; higher concentrations are self-protecting).

  • Aliquoting:

    • Immediately dispense into Amber Glass Vials (or black microcentrifuge tubes).

    • Overlay: Gently blow a stream of Argon gas into the headspace of each vial before capping.

    • Why: The Argon overlay creates a heavy inert blanket, preventing air from re-entering the liquid interface.

StockWorkflow Start Lyophilized Powder (Store -20°C, Desiccated) Mix Dissolution (Vortex in Low Light) Start->Mix Solvent Anhydrous DMSO (Degassed with Argon) Solvent->Mix Add Solvent Aliquot Aliquot into Amber Vials Mix->Aliquot Immediate Overlay Argon Gas Overlay (Headspace Protection) Aliquot->Overlay Critical Step Freeze Flash Freeze Store at -80°C Overlay->Freeze

Caption: The "Chain of Custody" workflow to ensure maximum stability of Tyrphostin 51 stocks.

Part 3: Quantitative Data & Specifications

Q: How long can I actually store these solutions? A: Stability is finite. Use the table below to determine the "Safe Use" window.

Storage ConditionSolventAtmosphereSafe Use WindowNotes
-80°C Anhydrous DMSOArgon Overlay6 Months Best practice.
-20°C Anhydrous DMSOAir (Sealed)1 Month Significant risk of oxidation after 4 weeks.
+4°C AnyAny< 24 Hours Do NOT store. Use immediately.
Room Temp Aqueous BufferAirMinutes Precipitates and oxidizes rapidly.

Solubility Data:

  • DMSO: ~20 mg/mL (Clear, Orange/Red)

  • Ethanol: ~5–10 mg/mL (Less stable than DMSO)

  • Water: Insoluble (Precipitates immediately)

Part 4: Troubleshooting & FAQs

Q: I see a precipitate when I add the stock to my cell culture media. Is my experiment ruined? A: Not necessarily, but you are likely experiencing "Solvent Shock."

  • Cause: Tyrphostin 51 is hydrophobic. Adding a high-concentration DMSO drop directly to water causes rapid local precipitation before it can disperse.

  • Solution: Perform a Step-Down Dilution :

    • Dilute your 20 mg/mL stock 1:10 into pure DMSO (intermediate stock).

    • Add this intermediate slowly to your media while vortexing or swirling rapidly.

    • Ensure final DMSO concentration is <0.5% to avoid cytotoxicity.

Q: My stock solution was frozen at -20°C for 3 months. Can I use it? A: Proceed with caution.

  • Test: Thaw the vial. If the color has shifted to a dark, muddy brown or if you see particulate matter that does not dissolve upon warming (37°C), discard it.

  • Validation: If the color is still bright orange/yellow, verify potency with a positive control (e.g., known inhibition of EGF-induced proliferation) before committing to a large experiment [1].

Q: Can I use Ethanol instead of DMSO? A: It is not recommended for long-term storage. Ethanol is more volatile, making concentration management difficult over time. Furthermore, ethanol absorbs atmospheric moisture readily, which accelerates the autoxidation of the trihydroxy group [2].

References
  • PubChem. (2023).[5] Compound Summary: Tyrphostin 51.[1][2][3][6][5] National Library of Medicine. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Tyrphostin 51 Therapeutic Window

Author: BenchChem Technical Support Team. Date: February 2026

Product: Tyrphostin 51 (RG 50872) Primary Target: EGFR (ErbB1) Tyrosine Kinase Chemical Class: Benzylidenemalononitrile Document Type: Technical Troubleshooting & Optimization Guide

Critical Analysis: The "Window" Problem

The Core Challenge: Researchers frequently encounter a "false positive" cytotoxicity artifact when using Tyrphostin 51 (T51). While T51 is a potent inhibitor of EGFR (IC₅₀ ≈ 0.8 µM), it possesses a narrow therapeutic window. At concentrations exceeding 20–50 µM, T51 exhibits significant off-target toxicity unrelated to kinase inhibition, often driven by mitochondrial uncoupling and reactive oxygen species (ROS) generation.

The Diagnostic Framework: To generate robust data, you must distinguish between Pharmacological Apoptosis (On-Target) and Chemical Necrosis (Off-Target).

FeatureOn-Target (Specific)Off-Target (Non-Specific)
Concentration Range 0.5 µM – 5.0 µM> 20 µM
Mechanism EGFR blockade

Reduced pERK/pAKT
Mitochondrial depolarization, ROS spike
Time to Effect 24–72 Hours (Apoptosis)< 6 Hours (Rapid Necrosis)
Rescue Possible? No (Pathway dependent)Yes (Antioxidants/thiol donors sometimes mitigate)

Troubleshooting FAQs

Q1: My cells show >90% death at 50 µM. Is this evidence of EGFR dependency?

Answer: No. At 50 µM, Tyrphostin 51 acts as a general cellular toxin in many cell lines. This concentration is ~60x higher than the specific IC₅₀ for EGFR (0.8 µM). Death at this range is likely due to mitochondrial toxicity or non-specific alkylation of thiol groups on other proteins.

  • Action: Repeat the dose-response curve focusing on the 0.1 µM – 10 µM range. If you do not see inhibition below 10 µM, your biological effect is likely not EGFR-driven.

Q2: I see precipitation when adding T51 to the culture medium.

Answer: Tyrphostins are highly hydrophobic and prone to "crashing out" in aqueous media.

  • Cause: Adding a high-concentration DMSO stock directly to cold media.

  • Solution:

    • Warm culture media to 37°C before addition.

    • Perform a serial dilution in DMSO first, then add to media to keep final DMSO concentration < 0.5%.

    • Vortex immediately upon addition.

    • Critical: Inspect wells under a microscope. Micro-crystals appear as dark, refracting needles. If present, they cause localized high-dose toxicity (hotspots).

Q3: My results are inconsistent between experiments (Day 1 vs. Day 5).

Answer: Tyrphostins are light-sensitive and chemically unstable in solution over time.

  • Mechanism: The benzylidenemalononitrile core can undergo cis-trans photoisomerization or oxidation, losing inhibitory potency.

  • Protocol Fix:

    • Store stocks at -20°C in the dark.

    • Make fresh working dilutions for every experiment. Do not store diluted media.

    • Protect culture plates from excessive light during incubation.

Step-by-Step Validation Protocols

Protocol A: The "Window" Determination (Dual-Readout Assay)

Objective: To mathematically separate kinase inhibition from general toxicity.

Materials:

  • Target Cells (e.g., A431 or H1299)

  • Tyrphostin 51 Stock (10 mM in DMSO)

  • Lysis Buffer (RIPA + Phosphatase Inhibitors)

  • Viability Reagent (e.g., MTT or CellTiter-Glo)

Procedure:

  • Seeding: Seed cells in two parallel 96-well plates (Plate A for Viability, Plate B for Lysate).

  • Titration: Prepare T51 concentrations: 0 (DMSO), 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM.

  • Incubation:

    • Plate A (Viability): Incubate 48 hours.[1]

    • Plate B (Kinase Activity): Incubate 2 hours . (Kinase inhibition is rapid; measuring late confounds data with apoptosis).

  • Stimulation (Plate B only): After 2 hours, stimulate cells with EGF (100 ng/mL) for 15 minutes to maximize EGFR phosphorylation signal.

  • Readout:

    • Plate A: Run viability assay.[1][2] Calculate LC₅₀ (Lethal Concentration).

    • Plate B: Lyse cells, run Western Blot for p-EGFR (Tyr1068) vs. Total EGFR . Calculate IC₅₀.

  • Calculation:

    
    
    
    • Pass Criteria: Index > 10.

    • Fail Criteria: Index < 3 (Indicates toxicity overlaps with inhibition).

Protocol B: Western Blot Specificity Check

Objective: Confirm on-target blockade.

  • Treat cells with T51 at the established IC₅₀ (e.g., 1–2 µM).

  • Control: Include a negative control (Tyrphostin A1) and a positive control (AG1478, a more specific EGFR inhibitor).

  • Blot Targets:

    • p-EGFR: Should decrease significantly.

    • p-ERK1/2: Downstream effector; should decrease.

    • Cleaved PARP: Marker of apoptosis (should appear at 24h+).

    • Tubulin/Actin: Loading control.

Visualizations & Logic Maps

Diagram 1: The Decision Framework

Caption: Logic flow for distinguishing specific EGFR inhibition from off-target cytotoxicity artifacts.

T51_Decision_Tree Start Observed Cell Death CheckConc Check Concentration Start->CheckConc HighDose > 10 µM CheckConc->HighDose High Risk LowDose 0.5 - 5 µM CheckConc->LowDose Optimal CheckTime Time to Death HighDose->CheckTime CheckWB Western Blot (pEGFR) LowDose->CheckWB Rapid < 6 Hours CheckTime->Rapid Necrosis Slow 24-48 Hours CheckTime->Slow Ambiguous Artifact Artifact: Off-Target Toxicity (Mitochondrial/ROS) Rapid->Artifact Slow->CheckWB NoInhib No pEGFR Reduction CheckWB->NoInhib Inhib pEGFR Reduced CheckWB->Inhib NoInhib->Artifact Valid Valid: EGFR-Driven Apoptosis Inhib->Valid

Diagram 2: Mechanism of Action vs. Toxicity

Caption: Molecular pathways distinguishing therapeutic efficacy (left) from chemical toxicity (right).

T51_Mechanism T51_Low Tyrphostin 51 (Low Dose: ~1 µM) EGFR EGFR Kinase Domain T51_Low->EGFR Inhibits Signaling MAPK / AKT Signaling T51_Low->Signaling Blocks T51_High Tyrphostin 51 (High Dose: >20 µM) T51_High->EGFR Saturates Mito Mitochondria (Electron Transport) T51_High->Mito Uncouples EGFR->Signaling Promotes ROS ROS Generation Oxidative Stress Mito->ROS Prolif Cell Proliferation Signaling->Prolif Promotes Apop Apoptosis (Therapeutic) Signaling->Apop Loss of Signal Necro Necrosis (Toxic Artifact) ROS->Necro

References

  • Sigma-Aldrich. Product Information: Tyrphostin 51. Accessed 2024. Link

  • Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development.[3] Science, 267(5205), 1782–1788. (Foundational work on Tyrphostin specificity and design). Link

  • Kovalenko, M., et al. (1994). Selective platelet-derived growth factor receptor kinase blockers reverse sis-transformation. Cancer Research, 54(23), 6106-6114. (Discusses Tyrphostin selectivity profiles). Link

  • Wolbring, G., et al. (1994). Inhibition of GTP-utilizing enzymes by tyrphostins. Journal of Biological Chemistry, 269(36), 22470-22472. (Key paper on off-target effects and mitochondrial interactions). Link

Sources

Technical Support Center: Optimizing Tyrphostin 51 Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing DMSO Toxicity & Solubility Issues in Kinase Inhibition Assays

Welcome to the Technical Support Knowledge Base. This guide addresses the specific physicochemical challenges of using Tyrphostin 51 (also known as Tyrphostin A51 or AG 183), a potent EGFR tyrosine kinase inhibitor. Due to its lipophilic nature, this compound requires Dimethyl Sulfoxide (DMSO) for solubilization. However, improper handling can lead to compound precipitation ("crashing out") or solvent-induced cytotoxicity, both of which compromise experimental validity.[1]

Module 1: Solubility & Stock Preparation

The Challenge: Tyrphostin 51 is practically insoluble in water. It requires a high-grade organic solvent to create a stable stock.[1] The Solution: Use anhydrous, sterile-filtered DMSO (≥99.9%).

Standard Operating Procedure (SOP) for Stock Generation
  • Solvent Selection: Use cell-culture grade DMSO.[1] Avoid ethanol if possible, as it evaporates faster and can be more cytotoxic in combination with certain media.

  • Concentration: Prepare a stock concentration of 10 mM to 25 mM .

    • Why? This allows for high dilution factors (≥1:1000) to reach the typical IC50 range (~0.8 µM) while keeping final DMSO concentration <0.1%.

  • Dissolution:

    • Add DMSO to the vial.[2][3][4][5]

    • Vortex vigorously for 30 seconds.

    • Critical Step: If the solution remains cloudy, warm the vial to 37°C for 2-5 minutes. Tyrphostins can be stubborn; heat increases kinetic energy to overcome crystal lattice energy.[1]

  • Storage: Aliquot into small volumes (e.g., 20-50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Note: Tyrphostins are light-sensitive (susceptible to photoisomerization).[1] Use amber vials or wrap tubes in aluminum foil.

Module 2: The "Anti-Crash" Dilution Protocols

The Issue: Adding a hydrophobic stock directly to aqueous media often causes immediate precipitation (micro-crystals), effectively lowering the drug concentration and creating "hotspots" of toxicity.

Protocol A: The "Step-Down" Method (Recommended for Sensitive Cells)

This method uses an intermediate carrier (FBS) to coat the lipophilic molecule before it hits the aqueous buffer.

  • Prepare Intermediate: Dilute your 100% DMSO stock 1:10 into 100% Fetal Bovine Serum (FBS) (pre-warmed to 37°C).

    • Mechanism:[6] Serum albumin acts as a carrier protein, sequestering the hydrophobic drug and preventing crystal nucleation.

  • Final Dilution: Dilute this FBS-drug mixture into your culture media to the final working concentration.

  • Result: A stable dispersion with minimized precipitation risk.[1][5]

Protocol B: The Serial DMSO Dilution (Standard)

Use this if your experimental design cannot tolerate extra FBS.

  • Serial Dilution: Perform all serial dilutions in 100% DMSO first.

    • Example: To test 10 µM, 1 µM, and 0.1 µM, make 10 mM, 1 mM, and 0.1 mM stocks in DMSO.

  • The "Spike": Add the diluted DMSO stock to the media at a constant ratio (e.g., 1:1000).

    • Benefit: This ensures every well receives exactly the same concentration of DMSO (0.1%), eliminating solvent concentration as a variable.

Visualization: Safe Dilution Workflows

The following diagram illustrates the logic flow to prevent precipitation.

DilutionWorkflow cluster_risk High Risk Pathway cluster_safe Recommended Pathway Stock Tyrphostin 51 Stock (25mM in 100% DMSO) Direct Direct Spike into Media Stock->Direct Rapid Polarity Change Dilution Intermediate Dilution (in warm FBS or DMSO) Stock->Dilution Step-down Precip PRECIPITATION (Crystal Formation) Direct->Precip Hydrophobic Effect Final Final Media (Homogeneous) Dilution->Final Slow Integration

Figure 1: Comparison of direct spiking (high risk of precipitation) vs. intermediate dilution strategies to ensure solubility.[1]

Module 3: Experimental Controls & Toxicity Thresholds

The Science: DMSO is not inert. It affects membrane permeability and can induce differentiation (e.g., in HL-60 cells).[1] You must define the "Safe Zone."[1]

DMSO Toxicity Matrix
DMSO Conc.[1][7][8] (%)Cell Viability ImpactRecommended Use
< 0.1% NegligibleGold Standard for all assays.[1]
0.1% - 0.5% Minimal (Cell line dependent)Acceptable for robust cell lines (e.g., HeLa, HEK293).[1]
> 0.5% SignificantAvoid. Causes apoptosis, membrane stripping, and interference with signaling.[1]
> 1.0% Severe ToxicityInvalidates results. Do not use.[1]
Mandatory Controls

Every experiment must include:

  • Vehicle Control: Media + DMSO at the highest concentration used in the treatment group (e.g., 0.1%).

    • Validation: If Vehicle Control viability is <95% of "Media Only" control, your DMSO concentration is too high.

  • Positive Control: A known inducer of apoptosis (e.g., Staurosporine) to validate the assay readout.

Module 4: Mechanism of Action

Understanding the pathway helps verify if your "toxicity" is off-target solvent effects or on-target drug efficacy.[1] Tyrphostin 51 specifically targets EGFR, blocking downstream MAPK signaling.[1]

Mechanism Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Binds Phos Autophosphorylation EGFR->Phos Activates Tyrphostin Tyrphostin 51 (Inhibitor) Tyrphostin->EGFR Blocks ATP Binding MAPK MAPK Signaling Phos->MAPK Cascade Apoptosis Apoptosis / Growth Arrest MAPK->Apoptosis Regulation

Figure 2: Tyrphostin 51 mechanism of action.[1] It competes with ATP at the EGFR kinase domain, preventing autophosphorylation and downstream MAPK signaling.

Module 5: Troubleshooting & FAQs

Q: I see needle-like structures in my wells after adding the drug. What happened? A: The drug has precipitated.[3][7] This usually happens if you pipetted a high-concentration DMSO stock directly into cold media.[1]

  • Fix: Repeat the experiment using the Protocol A (FBS Step-Down) or ensure your media is pre-warmed to 37°C before adding the drug. Do not use data from wells with visible crystals.[1]

Q: My "Vehicle Control" cells look rounded and stressed. A: Your DMSO concentration is likely too high for that specific cell line.[1]

  • Fix: Calculate your final DMSO %. If it is >0.1%, titrate it down.[1] If it is already 0.1%, check the grade of your DMSO (it oxidizes over time; use fresh, sterile-filtered DMSO).

Q: The IC50 I calculated is much higher than the reported 0.8 µM. A: This is often due to drug precipitation (effective concentration is lower than calculated) or degradation.

  • Fix: Ensure the stock was stored in the dark (Tyrphostin 51 is light-sensitive). Vortex the stock immediately before use to ensure homogeneity.

Q: Can I store the diluted drug in media for later use? A: No. Hydrophobic drugs are unstable in aqueous media and will precipitate or adhere to the plastic walls of the tube over time. Always prepare dilutions fresh immediately before treatment.[1]

References

  • MDPI. (2022).[1] Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Toxicity significant at >0.1%.[1][9] [1]

  • National Institutes of Health (NIH). (1989).[1] Tyrphostins inhibit epidermal growth factor (EGF)-receptor tyrosine kinase activity in living cells.[1] Establishes Tyrphostin mechanism and instability issues.[1]

  • ResearchGate. (2019).[1] A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Describes the "Step-Down" solubilization protocol using FBS.

  • PubChem. (2025).[1] Tyrphostin 51 Compound Summary. Physicochemical properties and solubility data. [1]

  • LifeTein. (2023). DMSO Usage in Cell Culture. Guidelines for DMSO limits (0.1% vs 0.5%).

Sources

optimizing Tyrphostin 51 exposure time for apoptosis induction

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Exposure Time for Apoptosis Induction

Ticket ID: T51-APOP-OPT-001 Assigned Specialist: Senior Application Scientist, Cell Signaling Division[1]

Executive Summary

You are encountering variability in apoptosis induction using Tyrphostin 51 (T51) . This is a common issue stemming from a misunderstanding of the compound's kinetic window . Unlike modern irreversible inhibitors (e.g., Osimertinib), Tyrphostin 51 is a first-generation, ATP-competitive inhibitor of the EGF Receptor (EGFR) with distinct physicochemical instability.[1]

Successful apoptosis induction requires maintaining a lethal threshold of inhibition long enough to bridge the gap between signaling suppression (minutes/hours) and apoptotic commitment (12-24+ hours). This guide optimizes that exposure window.

Module 1: The "Golden Window" of Exposure

The Core Problem: Researchers often confuse target inhibition with phenotypic outcome. T51 inhibits EGFR autophosphorylation within minutes, but apoptosis is a downstream consequence that requires sustained suppression of the MAPK/ERK pathway.

The Biphasic Response Timeline
PhaseTimeframeBiological EventKey Marker to Check
Phase I: Target Engagement 0.5 – 4 HoursInhibition of EGFR & MAPK phosphorylation.[1]Western Blot: p-EGFR (Tyr1173), p-ERK1/2
Phase II: The Decision Point 6 – 12 HoursLoss of survival signals; mitochondrial stress.[1]Mitochondrial Membrane Potential (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

), Cytochrome c release
Phase III: Execution 18 – 24+ HoursCaspase activation, DNA fragmentation.Cleaved Caspase-3, Annexin V, Sub-G1 DNA content

Critical Insight: If you harvest at 6 hours, you will see target inhibition (p-ERK down) but no apoptosis.[1] If you harvest at 48 hours without replenishing the compound, the cells may recover due to T51 degradation (see Module 2).

Visualizing the Pathway Blockade

The following diagram illustrates where T51 acts and the downstream lag time required for apoptosis.

T51_Pathway T51 Tyrphostin 51 EGFR EGFR (Receptor) T51->EGFR Inhibits (ATP Competition) MAPK MAPK / ERK Signaling EGFR->MAPK Phosphorylation SURVIVAL Survival Signals (Bcl-2 / Bcl-xL) MAPK->SURVIVAL Promotes APOPTOSIS Apoptosis (Caspase-3 / DNA Frag) SURVIVAL->APOPTOSIS Blocks

Figure 1: Mechanism of Action.[1] T51 blocks EGFR, collapsing the MAPK survival signal.[2] This releases the brake on Apoptosis, but the process is indirect and time-dependent.

Module 2: Stability & Media Chemistry (The "Silent Killer")

Issue: "My media turned pink/brown, and the cells didn't die." Diagnosis: Catechol Oxidation.

Tyrphostin 51 contains a benzylidenemalononitrile structure with phenolic hydroxyl groups (catechol moiety).[1] In standard cell culture media (pH 7.4, 37°C), it is highly susceptible to oxidative degradation.[1]

  • The Symptom: Media discoloration (quinone formation).[1]

  • The Consequence: The effective concentration of T51 drops rapidly (half-life can be <4 hours in serum-rich media).[1]

  • The Fix: You cannot rely on a single dose for >12 hour experiments.

Troubleshooting Protocol: The Replenishment Strategy

Do not increase the initial dose (which risks off-target toxicity).[1] Instead, refresh the supply.

  • Prepare 1000x Stock: Dissolve T51 in high-grade DMSO. Store at -20°C in single-use aliquots. Avoid freeze-thaw.[1][3]

  • The "Spike" Method:

    • T=0h: Treat cells with T51 (e.g., 10-50 µM).

    • T=12h: Gently remove 50% of the media. Replace with fresh media containing freshly diluted T51 .

    • Why? This maintains the "lethal pressure" on the EGFR pathway without subjecting cells to a hyper-toxic initial bolus.[1]

Module 3: Optimized Experimental Workflow

To rigorously define the apoptosis induction time for your specific cell line, follow this "Staggered Harvest" protocol.

Step-by-Step Protocol
  • Seeding: Seed cells (e.g., A431, granulosa cells) to reach 60-70% confluency.[1] Over-confluent cells are resistant to EGFR inhibitors due to contact inhibition.

  • Starvation (Optional but Recommended): Serum-starve (0.5% FBS) for 4-12h prior to treatment to synchronize the cell cycle and lower basal EGFR activity.[1]

  • Treatment Groups:

    • Vehicle Control: DMSO (match the % of the highest T51 dose, <0.1%).

    • T51 Low: (e.g., 5 µM)

    • T51 High: (e.g., 25-50 µM)

    • Positive Control: Staurosporine (1 µM) or Taxol.[1]

  • Time Points: 6h, 12h, 24h, 48h.

  • Harvesting:

    • For Western Blot: Lyse directly in SDS buffer.[1]

    • For Flow Cytometry: Collect floating cells (media) AND adherent cells (trypsinize).[1] Crucial: In apoptosis, the dead cells float. If you discard the media, you discard your data.

Workflow Visualization

Workflow Start Seed Cells (60% Confluence) Treat Add T51 (T=0) Start->Treat Check Check Media Color (T=12h) Treat->Check Incubate Action Oxidation? Replenish Media Check->Action Harvest Harvest (Floaters + Adherent) Action->Harvest T=24-48h Analyze Flow Cytometry (Annexin V / PI) Harvest->Analyze

Figure 2: Optimized experimental workflow emphasizing the mid-experiment stability check and collection of floating cells.

Module 4: Frequently Asked Questions (FAQ)

Q1: I see a reduction in cell number, but no Caspase-3 cleavage. Why? A: You are likely observing cytostasis (G1 arrest) rather than apoptosis.[1] EGFR inhibition often halts the cell cycle at G1 first.[1]

  • Solution: Extend exposure time to 48h and ensure you are using a concentration >IC50.[1] Check for cell cycle arrest (Propidium Iodide staining) vs. apoptosis.[1][4]

Q2: Can I use T51 in media with 10% FBS? A: High serum (albumin) can bind hydrophobic drugs like T51, reducing bioavailability.[1]

  • Solution: Reduce FBS to 1-2% during the treatment window if toxicity is not observed.[1] This sensitizes cells to EGFR inhibition.[1]

Q3: How do I distinguish T51 toxicity from specific apoptosis? A: T51 can cause non-specific redox stress at high concentrations (>100 µM).[1]

  • Solution: Use a negative control Tyrphostin (e.g., Tyrphostin A1) that is structurally similar but inactive against EGFR.[1] If A1 kills the cells, your effect is non-specific toxicity.

References
  • Ben-Bassat, H., et al. (1997).[1] "Inhibitors of epidermal growth factor receptor kinase and of protein tyrosine kinase activity."[2][4][5][6] Journal of Clinical Endocrinology & Metabolism.

    • Establishes Tyrphostin 51 as a specific inhibitor of EGFR-driven MAPK signaling and apoptosis inducer in granulosa cells.[1][2]

  • Levitzki, A., & Mishani, E. (2006).[1] "Tyrphostins and other tyrosine kinase inhibitors."[1][4][5][6][7] Annual Review of Biochemistry. [1]

    • Authoritative review on the chemistry, stability, and mechanism of the tyrphostin class inhibitors.
  • Yaish, P., et al. (1988).[1] "Blocking of EGF-dependent cell proliferation by EGF receptor kinase inhibitors."[1][4][5] Science.

    • Foundational paper describing the kinetic competition of tyrphostins with substr
  • BenchChem Technical Support. (2025). "Managing Tyrphostin Instability in Long-Term Experiments."

    • General guidance on handling catechol-containing inhibitors in aqueous media.

Sources

Validation & Comparative

Technical Assessment: Validating Tyrphostin 51-Induced Apoptosis via Caspase-3 Assay

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Drug Development Scientists Focus: Tyrphostin 51 (AG 183), EGFR Inhibition, and Caspase-3 Quantification

Executive Summary

Tyrphostin 51 (also known as Tyrphostin A51 or AG 183 ) is a synthetic benzylidenemalononitrile derivative designed to inhibit protein tyrosine kinases, specifically the Epidermal Growth Factor Receptor (EGFR/ErbB1) . Unlike broad-spectrum kinase inhibitors, Tyrphostin 51 functions by competing with the substrate binding site of the EGFR kinase domain, effectively blocking downstream mitogenic signaling (MAPK/ERK pathways).

Confirming the apoptotic efficacy of Tyrphostin 51 requires distinguishing between cytostasis (cell cycle arrest) and cytotoxicity (programmed cell death). The Caspase-3 activity assay is the definitive method for this validation, as Caspase-3 activation represents the "point of no return" in the apoptotic cascade, executing the proteolytic dismantling of the cell.

This guide provides a comparative analysis of Tyrphostin 51 against standard alternatives and details an optimized protocol for quantifying its apoptotic potency via the colorimetric DEVD-pNA cleavage assay.

Mechanistic Validation: The EGFR-Caspase Axis

To interpret assay results correctly, one must understand the signaling suppression induced by Tyrphostin 51. By inhibiting EGFR autophosphorylation, Tyrphostin 51 collapses the Ras-MAPK survival signal, shifting the intracellular balance toward pro-apoptotic factors (e.g., Bax), leading to mitochondrial permeabilization and Caspase-3 activation.

Figure 1: Tyrphostin 51 Mechanism of Action

TyrphostinPath Tyrphostin Tyrphostin 51 (Inhibitor) EGFR EGFR (ErbB1) Receptor Tyrosine Kinase Tyrphostin->EGFR Blocks ATP/Substrate Site Ras Ras/Raf EGFR->Ras Phosphorylation Mito Mitochondria (Cytochrome c Release) EGFR->Mito Loss of Survival Signal MAPK MEK / ERK (Survival Signaling) Ras->MAPK Activation MAPK->Mito Inhibits (Normal State) Casp9 Caspase-9 (Initiator) Mito->Casp9 Intrinsic Pathway Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleavage Apoptosis APOPTOSIS (PARP Cleavage) Casp3->Apoptosis DEVD Substrate Cleavage

Caption: Tyrphostin 51 inhibits EGFR, suppressing the MAPK survival pathway.[1] This relieves inhibition on apoptotic machinery, triggering the mitochondrial cascade culminating in Caspase-3 activation.

Comparative Analysis: Agents & Assays[2]

When validating Tyrphostin 51, it is critical to benchmark its performance against established controls and select the appropriate detection modality.

Therapeutic Agent Comparison

Tyrphostin 51 is a "tool compound" often used to study specific EGFR-driven dependency.

FeatureTyrphostin 51 (AG 183) Staurosporine (Positive Control) Tyrphostin AG 1478
Primary Target EGFR (ErbB1)Broad Spectrum Kinase (PKC, PKA, etc.)EGFR (Highly Selective)
IC50 (Approx) 0.8 µM5–20 nM3 nM
Apoptosis Onset Slower (12–24 hours)Rapid (3–6 hours)Moderate (6–12 hours)
Mechanism Competitive inhibition of substrate domainATP-competitive inhibitionATP-competitive inhibition
Use Case Studying dose-dependent EGFR suppressionValidating assay functionalityHigh-potency EGFR blockade

Expert Insight: While AG 1478 is more potent, Tyrphostin 51 is valuable for studying cells with moderate EGFR sensitivity or when analyzing the structural activity relationships (SAR) of benzylidenemalononitriles. Always use Staurosporine as a positive control to confirm your Caspase-3 assay is working, as Tyrphostin 51 induced apoptosis is cell-line dependent (e.g., effective in A431, less so in EGFR-null lines).

Assay Selection: Colorimetric vs. Fluorometric

For Tyrphostin 51 validation, the Colorimetric Assay is often preferred for its robustness and cost-effectiveness, unless sample volume is severely limited.

Assay TypeSubstrateReadoutSensitivityRecommendation
Colorimetric Ac-DEVD-pNA Absorbance (400–405 nm)Moderate (ng range)Recommended. Robust, less prone to interference.
Fluorometric Ac-DEVD-AFC/AMC Fluorescence (Ex/Em specific)High (pg range)Use for scarce samples (<50 µg protein).
Western Blot Anti-Caspase-3Band Shift (32kDa

17kDa)
QualitativeUse for confirmation, not quantification.

Experimental Protocol: Optimized Caspase-3 Colorimetric Assay

This protocol is optimized for detecting Caspase-3 activation in adherent cancer cells (e.g., A431, SKOV3) treated with Tyrphostin 51.

Phase 1: Experimental Design & Treatment
  • Seed Cells: Plate cells (

    
     cells/dish) and allow attachment for 24h.
    
  • Starvation (Optional but Recommended): Serum-starve (0.5% FBS) for 4–6 hours to synchronize cell cycle and isolate EGFR signaling effects.

  • Treatment Groups:

    • Vehicle Control: DMSO (Final concentration < 0.1%).

    • Positive Control: Staurosporine (1 µM for 4–6 hours).

    • Experimental: Tyrphostin 51 (Titration: 0.5 µM, 1 µM, 5 µM, 10 µM) for 18–24 hours .

    • Note: Tyrphostin 51 requires longer incubation than Staurosporine to induce downstream apoptotic machinery.

Phase 2: Cell Lysis & Protein Extraction

Critical: Caspase-3 is cytosolic. Gentle lysis is required to preserve enzymatic activity.

  • Harvest cells by scraping (avoid trypsin if possible, or neutralize quickly).

  • Wash pellets

    
     with ice-cold PBS.
    
  • Resuspend pellet in Chilled Cell Lysis Buffer :

    • Composition: 50 mM HEPES (pH 7.4), 5 mM CHAPS, 5 mM DTT.

    • Volume: 50 µL per

      
       cells.
      
  • Incubate on ice for 20 minutes. Vortex every 5 minutes.

  • Centrifuge at

    
     for 10 minutes at 4°C.
    
  • Transfer supernatant (cytosolic extract) to a fresh tube.

  • Quantify Protein: Use Bradford or BCA assay. Dilute samples to uniform concentration (e.g., 2–4 mg/mL).

Phase 3: The Reaction (DEVD-pNA Cleavage)

AssayWorkflow Sample Cell Lysate (100-200 µg Protein) Incubation Incubate 1-2 hrs @ 37°C Sample->Incubation Buffer 2X Reaction Buffer (+ 10mM DTT) Buffer->Incubation Substrate DEVD-pNA (200 µM Final) Substrate->Incubation Read Measure OD 405 nm Incubation->Read

Caption: Workflow for the colorimetric detection of Caspase-3 activity. DTT is critical for enzyme stability.

  • Prepare 2X Reaction Buffer: 20 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS, 10% Glycerol.

    • CRITICAL: Add 10 mM DTT fresh immediately before use. Caspase-3 contains cysteine at the active site; without DTT, it oxidizes and loses activity.

  • Plate Setup (96-well flat bottom):

    • Sample: 50 µL Cell Lysate (containing 100–200 µg protein).

    • Buffer: 50 µL 2X Reaction Buffer (with DTT).

    • Substrate: 5 µL of 4 mM DEVD-pNA (Final conc: 200 µM).

  • Controls: Include a "No Lysate" blank (Buffer + Substrate) and a "No Substrate" blank (Lysate + Buffer).

  • Incubation: Incubate at 37°C for 1–2 hours in the dark.

  • Readout: Measure absorbance at 400 nm or 405 nm on a microplate reader.

Data Interpretation & Troubleshooting

Calculating Fold-Change

Normalize the OD405 value of your treated samples against the Vehicle Control (DMSO).



Expected Results
  • Staurosporine: Should yield

    
    -fold increase in Caspase-3 activity (validates the assay).
    
  • Tyrphostin 51: Expect a dose-dependent increase. Significant apoptosis usually correlates with a 2–3 fold increase in Caspase-3 activity compared to control.

Troubleshooting Guide
ObservationPossible CauseSolution
No signal in Positive Control Inactive DTT or degraded substrateAdd fresh DTT to reaction buffer (mandatory). Ensure DEVD-pNA is stored at -20°C protected from light.
High Background Spontaneous hydrolysis of pNADo not incubate longer than 4 hours. Ensure "No Lysate" blank is subtracted.
Tyrphostin 51 shows no effect Cell line resistance or timepoint mismatchConfirm cell line expresses EGFR. Extend treatment to 24–48 hours, as kinase inhibition takes time to trigger apoptosis.
Low Protein Concentration Poor lysis efficiencyUse fresh Lysis Buffer. Freeze-thaw the cell pellet once before adding lysis buffer to aid membrane rupture.

References

  • Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development.[2] Science, 267(5205), 1782–1788.

  • Posner, I., et al. (1994). Kinetics of inhibition of the epidermal growth factor receptor tyrosine kinase by tyrphostins.[3][4] Molecular Pharmacology, 45(4), 673-683.

  • Qu, P., et al. (2004). Epidermal growth factor receptor inhibition by tyrphostin 51 induces apoptosis in luteinized granulosa cells.[1] The Journal of Clinical Endocrinology & Metabolism, 90(4).

  • Gurtu, V., et al. (1997). Fluorometric and colorimetric detection of caspase activity associated with apoptosis.[5] Analytical Biochemistry, 251(1), 98-102.

  • Porter, A. G., & Jänicke, R. U. (1999). Emerging roles of caspase-3 in apoptosis. Cell Death & Differentiation, 6, 99–104.

Sources

Benchmarking Tyrphostin A51 (AG-183): A Comparative Reference Standard Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Role of A51 in Modern Assays

In the evolution of tyrosine kinase inhibitors (TKIs), Tyrphostin A51 (AG-183) represents a critical structural benchmark. While superseded in clinical potency by third-generation quinazolines (e.g., Osimertinib), A51 remains a vital reference standard in biochemical assays.

Its primary utility lies not in maximal suppression, but in differential profiling . By comparing the micromolar (µM) activity of A51 against the nanomolar (nM) activity of AG-1478, researchers can validate the specificity of an assay window, distinguishing true EGFR-driven phenotypes from off-target cytotoxicity.

Verdict: Use Tyrphostin A51 as a structural control to establish dose-dependency curves and to map the pharmacophore requirements of the ATP-binding pocket.

Mechanistic Profile & Comparative Analysis

Tyrphostin A51 belongs to the benzylidenemalononitrile class of inhibitors. It functions as an ATP-competitive inhibitor , docking into the catalytic domain of the Epidermal Growth Factor Receptor (EGFR/ErbB1).

The "Potency Gap" as a Validation Tool

A common error in assay design is using only a single, hyper-potent inhibitor. If a cellular phenotype is driven by EGFR, it should respond to inhibitors in rank order of their biochemical affinity.

  • Hypothesis Validation: If your phenotype is inhibited by AG-1478 (3 nM) but not by A51 at 100 nM, the target is likely EGFR. If both inhibit equally at low concentrations, you may be observing a non-specific artifact.

Table 1: Comparative Specifications of EGFR Inhibitors[1]
FeatureTyrphostin A51 (AG-183) Tyrphostin AG-1478 Gefitinib (Iressa)
Primary Target EGFR (ErbB1)EGFR (ErbB1)EGFR (Mutant/WT)
Inhibition Type Reversible, ATP-CompetitiveReversible, ATP-CompetitiveReversible, ATP-Competitive
Biochemical IC50 ~0.8 µM (800 nM) [1]~3 nM [2]~2-30 nM (Dep. on mutation)
Selectivity Profile Moderate (Cross-reacts with PDGFR at high conc.)High (Specific to EGFR)High (Clinical Grade)
Solubility (DMSO) ~20 mg/mL (Requires sonication)~20 mg/mL~20 mg/mL
Primary Utility SAR Studies, Structural ControlGold Standard for in vitro researchClinical Benchmark
Visualizing the Mechanism

The following diagram illustrates the competitive binding mechanism and the downstream signaling blockade.

EGFR_Inhibition cluster_inhibitors Inhibitor Competition EGF EGF Ligand EGFR_Inactive EGFR Monomer (Inactive) EGF->EGFR_Inactive Binding EGFR_Dimer EGFR Dimerization EGFR_Inactive->EGFR_Dimer Phosphorylation Autophosphorylation (Tyr Residues) EGFR_Dimer->Phosphorylation If ATP Binds ATP Intracellular ATP ATP->EGFR_Dimer Attempts to Bind A51 Tyrphostin A51 (Low Affinity: µM) A51->EGFR_Dimer Competes (Weakly) A51->Phosphorylation Blocks (High Dose) AG1478 Tyrphostin AG-1478 (High Affinity: nM) AG1478->EGFR_Dimer Competes (Strongly) AG1478->Phosphorylation Blocks (Low Dose) Signal_Cascade Ras/MAPK & PI3K/Akt Signaling Phosphorylation->Signal_Cascade Proliferation Cell Proliferation Signal_Cascade->Proliferation

Caption: Competitive inhibition of EGFR autophosphorylation. A51 requires higher concentrations to displace ATP compared to AG-1478.

Validated Experimental Protocol

As a Senior Scientist, I emphasize that solubility is the most common failure point with Tyrphostins. They are hydrophobic and will precipitate instantly in aqueous media if not handled correctly.

Workflow: Cell-Based Autophosphorylation Assay

Objective: Determine the IC50 of A51 vs. AG-1478 in A431 (EGFR-overexpressing) cells.

Reagents Required[1][2][3][4][5]
  • Tyrphostin A51 (AG-183): CAS 122520-90-5 (Purity >98%).[2]

  • Vehicle: Anhydrous DMSO (Cell culture grade).

  • Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Critical: Orthovanadate must be fresh).

Step-by-Step Methodology
  • Stock Preparation (Critical Step):

    • Dissolve A51 in 100% DMSO to a concentration of 20 mM .

    • Note: A51 may require vortexing or mild sonication (water bath, 30 sec) to fully solubilize.

    • Aliquot into light-protected tubes (amber) and store at -20°C. Avoid freeze-thaw cycles.

  • Cell Treatment:

    • Seed A431 cells and grow to 70-80% confluence.

    • Serum Starve: Replace medium with serum-free medium for 12–16 hours (synchronizes cells and lowers basal phosphorylation).

    • Inhibitor Incubation:

      • Prepare serial dilutions of A51 (0.1, 1.0, 10, 50 µM) and AG-1478 (1, 10, 100 nM) in serum-free medium.

      • Validation Check: Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.[6]

      • Incubate cells with inhibitors for 2 hours at 37°C.

  • Stimulation:

    • Add EGF (final conc. 50 ng/mL) directly to the media for 15 minutes .

    • Control: Include a "No EGF" control and a "Vehicle Only + EGF" control.

  • Lysis & Analysis:

    • Wash cells 2x with ice-cold PBS (containing 1mM Sodium Orthovanadate to preserve phosphorylation).

    • Lyse cells on ice.

    • Perform Western Blot.[4]

  • Readout:

    • Primary Antibody: Anti-phospho-EGFR (Tyr1068).

    • Normalization Antibody: Total EGFR or Beta-Actin.

Expected Results (Self-Validation)
  • AG-1478: Should show near-complete loss of pEGFR signal at 100 nM .

  • Tyrphostin A51: Should show partial inhibition at 1 µM and significant inhibition at 10–50 µM .

  • Failure Mode: If A51 precipitates (cloudy media), the effective concentration is unknown. Repeat with lower stock concentration or intermediate dilution steps.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media Shock dilution from 100% DMSO to aqueous.Perform an intermediate dilution (e.g., 100% DMSO -> 10% DMSO in PBS -> Final Media) or warm the media to 37°C before adding inhibitor.
No Inhibition observed ATP competition failure.Intracellular ATP is high (mM range). Ensure you are using high enough doses of A51 (µM range) to compete effectively.
High Background Signal Phosphatase activity.Ensure Sodium Orthovanadate is added to both the wash PBS and the Lysis buffer.

References

  • AdooQ Bioscience. (n.d.). Tyrphostin A51 (AG-183) Biological Activity and IC50. Retrieved February 4, 2026, from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). Tyrphostin 51 | C13H8N4O3 - Compound Summary. Retrieved February 4, 2026, from [Link]

  • Levitzki, A., & Gazit, A. (1995). Tyrosine Kinase Inhibition: An Approach to Drug Development. Science. (Contextual grounding on Tyrphostin development history).

Sources

Safety Operating Guide

Proper Disposal Procedures: Tyrphostin 51 (Tyrphostin A51)

[1][2]

Executive Summary & Immediate Action

Tyrphostin 51 (CAS: 122520-90-5) is a synthetic tyrosine kinase inhibitor primarily used in signal transduction research.[1] While often handled in milligram quantities, its chemical structure—containing multiple nitrile groups (–C≡N)—dictates strict adherence to hazardous waste protocols.[1]

The Golden Rule: Never dispose of Tyrphostin 51 or its stock solutions down the drain. It is classified as Hazardous Chemical Waste and must be incinerated by a licensed waste management contractor.[1]

Quick Reference: Waste Classification
ParameterClassification
RCRA Status (USA) Non-listed (treat as Characteristic Waste if ignitable/toxic)
Primary Hazard Acute Toxicity (Oral/Dermal), Irritant
Chemical Family Benzylidenemalononitrile derivative
Waste Stream Non-Halogenated Organic (unless mixed with halogenated solvents)

Material Characterization & Hazard Assessment

Before disposal, you must understand the chemical behavior of the residue. Tyrphostin 51 is stable under normal conditions but presents specific risks during waste consolidation.[1]

Chemical Profile[1][2][3][4][5][6][7]
  • Formula:

    
    
    
  • Molecular Weight: 268.23 g/mol [2][3][4]

  • Solubility: Soluble in DMSO, Ethanol; Insoluble in Water.[1][5]

  • Key Functional Groups: Nitriles, Phenolic Hydroxyls.[1]

Critical Safety Insight: The Nitrile Factor

As a Senior Scientist, I must highlight a specific incompatibility often overlooked in general safety trainings. Tyrphostin 51 contains nitrile groups.[1]

  • Risk: Mixing nitrile-containing compounds with strong acids can theoretically liberate Hydrogen Cyanide (HCN) gas.[1]

  • Action: NEVER add Tyrphostin 51 waste to containers designated for Acidic Waste (e.g., Piranha etch waste, strong mineral acids).[1] Always segregate into the Organic Solvent stream.[1]

Waste Segregation & Disposal Workflows

Effective disposal starts with proper segregation.[1] Mixing streams (e.g., halogenated vs. non-halogenated) complicates downstream incineration and increases disposal costs.[1]

Scenario A: Liquid Waste (Stock Solutions)

Most Tyrphostin 51 is dissolved in DMSO or Ethanol.[1]

  • Identify the Solvent:

    • If dissolved in DMSO/Ethanol : Classify as Non-Halogenated Organic Waste .[1]

    • If dissolved in Chloroform/DCM : Classify as Halogenated Organic Waste .[1]

  • Consolidation: Pour into the appropriate High-Density Polyethylene (HDPE) or glass safety carboy.[1]

  • Labeling: Tag with the full chemical name ("Tyrphostin 51 in DMSO") and check "Toxic" and "Flammable" (due to solvent).[1]

Scenario B: Solid Waste (Powder Residue)[1][5][10]
  • Vials with Residual Powder: Do not attempt to wash out the vial.[1] Cap it tightly.

  • Disposal: Place the entire vial into a Solid Hazardous Waste drum/pail.

  • Contaminated Debris: Weighing boats, pipette tips, and gloves contaminated with visible powder must go into the Solid Hazardous Waste stream, not the general trash.[1]

Scenario C: Aqueous Waste (Cell Culture Media)
  • Trace Concentrations (<10 µM): In many jurisdictions, cell culture media containing trace inhibitors can be deactivated with bleach (10% final vol) and sewered, provided local EHS regulations permit.[1]

  • High Concentrations (>10 µM) or Strict EHS: Collect media in a separate liquid waste container labeled "Aqueous Waste with Trace Organics."

Visualized Decision Matrix

The following diagram outlines the logical flow for determining the correct disposal stream for Tyrphostin 51.

DisposalWorkflowStartWaste Generation:Tyrphostin 51StateCheckPhysical State?Start->StateCheckLiquidLiquid(Stock/Reaction)StateCheck->LiquidSolidSolid(Powder/Debris)StateCheck->SolidSolventCheckSolvent Type?Liquid->SolventCheckNonHaloNon-Halogenated(DMSO, EtOH, MeOH)SolventCheck->NonHaloDMSO/EtOHHaloHalogenated(DCM, Chloroform)SolventCheck->HaloCl/Br SolventsAqueousAqueous Media(Cell Culture)SolventCheck->AqueousMedia/BufferBinNonHaloContainer A:Non-Halogenated OrganicNonHalo->BinNonHaloBinHaloContainer B:Halogenated OrganicHalo->BinHaloAqueous->BinNonHaloHigh Conc.BinBioContainer D:Biohazard/Trash(Check Local EHS)Aqueous->BinBioTrace/Bleach (If permitted)DebrisCheckContamination LevelSolid->DebrisCheckBulkSolidBulk/Visible Residue(Vials, Weigh Boats)DebrisCheck->BulkSolidVisibleTraceSolidTrace/Non-Visible(Gloves, Tips)DebrisCheck->TraceSolidTraceBinSolidContainer C:Solid Hazardous WasteBulkSolid->BinSolidTraceSolid->BinBio

Figure 1: Decision matrix for segregating Tyrphostin 51 waste based on physical state and solvent composition.[1]

Emergency Spill Procedures

In the event of a spill, immediate containment is necessary to prevent environmental release or exposure.

Spill Response Protocol
  • Secure: Alert nearby personnel and cordon off the area.

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat.[1] If the spill is powder-based, wear an N95 mask to prevent inhalation.[1]

  • Contain:

    • Liquid: Cover with absorbent pads or vermiculite.[1]

    • Powder: Cover with a damp paper towel to prevent dust generation, then wipe up.[1]

  • Clean: Clean the surface with a soap/water solution (detergent acts as a surfactant to lift the hydrophobic inhibitor).[1]

  • Dispose: Place all cleanup materials (pads, towels, gloves) into a sealed bag and label as Solid Hazardous Waste .

SpillResponseSpillSpill DetectedAssessAssess Hazard(Powder vs Liquid)Spill->AssessPPEDon PPE(Double Gloves, Mask)Assess->PPEContainContainmentPPE->ContainCleanDecontamination(Soap + Water)Contain->CleanReportReport to EHSClean->Report

Figure 2: Sequential workflow for managing Tyrphostin 51 spills.

Regulatory Compliance & Documentation

To ensure chain-of-custody and regulatory compliance (EPA/RCRA), follow these documentation steps:

  • Labeling: All waste containers must have a "Hazardous Waste" label with the start date and full chemical contents.[1]

  • No Abbreviations: Write "Tyrphostin 51" and "Dimethyl Sulfoxide," not "T51" or "DMSO."

  • Storage: Store waste containers in a secondary containment tray to capture leaks. Keep the container closed unless adding waste.[1][6]

Final Note from the Senior Scientist

Safety in the laboratory is not just about avoiding injury; it is about the integrity of our environment and our data. By segregating Tyrphostin 51 correctly, you prevent the contamination of non-hazardous streams and ensure efficient incineration.[1] When in doubt, treat it as high-hazard waste. [1]

References

  • PubChem. (n.d.).[1] Tyrphostin 51 (Compound).[1][7][2][3][4] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations.[1] Retrieved October 26, 2023, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance. United States Department of Labor.[1] Retrieved October 26, 2023, from [Link][1]

Operational Safety Guide: Handling Tyrphostin 51 (RG-50864)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment

Tyrphostin 51 (CAS: 122520-90-5 / 126433-07-6), also known as RG-50864, is a synthetic benzylidene malononitrile compound that functions as a specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinase.

While often classified as "Harmful" (Acute Toxicity Category 4) rather than "Fatal" in Safety Data Sheets (SDS), researchers must treat this compound with high-level containment protocols due to its specific biological activity.

CRITICAL SAFETY WARNING: The DMSO Vector Effect Tyrphostin 51 is hydrophobic and is almost exclusively solubilized in Dimethyl Sulfoxide (DMSO) for biological assays. DMSO is a potent skin penetrant that carries dissolved small molecules directly into the bloodstream, bypassing the skin's natural barrier.

  • The Risk: Handling Tyrphostin 51 powder poses an inhalation risk.[1][2][3] Handling Tyrphostin 51 in DMSO poses a severe transdermal systemic toxicity risk.

  • The Control: Standard nitrile gloves are insufficient for prolonged contact with DMSO solutions. You must utilize the "Barrier Analysis" approach detailed in Section 3.

Mechanistic Context: Why We Handle It

To understand the safety urgency, one must understand the biological target. Tyrphostin 51 competes with ATP for the binding site on the intracellular domain of EGFR. By blocking this site, it prevents autophosphorylation and shuts down downstream signaling pathways (MAPK/ERK) that control cell proliferation.

Diagram 1: EGFR Inhibition Pathway

This diagram illustrates the specific point of intervention for Tyrphostin 51, validating the need to prevent systemic exposure which could disrupt endogenous regulation.

EGFR_Pathway cluster_membrane Cell Membrane Ligand EGF Ligand EGFR_Ext EGFR (Extracellular) Ligand->EGFR_Ext Binding EGFR_Int EGFR (Intracellular Kinase Domain) EGFR_Ext->EGFR_Int Dimerization Phos Autophosphorylation EGFR_Int->Phos Blocked by Tyrphostin Apoptosis Apoptosis Induction EGFR_Int->Apoptosis Result of Inhibition ATP ATP ATP->EGFR_Int Attempted Binding Tyrphostin Tyrphostin 51 (Inhibitor) Tyrphostin->EGFR_Int Competitive Inhibition MAPK MAPK/ERK Signaling Phos->MAPK Prolif Cell Proliferation MAPK->Prolif

Caption: Tyrphostin 51 acts as a competitive inhibitor at the ATP binding site of EGFR, halting downstream proliferation signaling.[4]

Task-Based PPE Matrix

Do not rely on a single PPE standard. Protection must scale with the physical state of the chemical.

Operational PhaseHazard ProfilePrimary PPEGlove Protocol (CRITICAL)Engineering Controls
Powder Weighing Inhalation of particulates; Static dispersal.Lab coat (buttoned), Safety Goggles (ANSI Z87.1).Double Nitrile (4 mil min). Outer glove changed immediately if contaminated.Chemical Fume Hood or Powder Weighing Station. Static gun recommended.
Solubilization (DMSO) High Risk. Transdermal absorption via DMSO vector.Lab coat, Safety Goggles, Closed-toe shoes.Laminate/Barrier Gloves (e.g., Silver Shield) OR Double Nitrile with immediate change-out.Fume Hood required.[5] Absorbent bench liner (plastic-backed) is mandatory.
In Vitro Assay Dilute solution splash; Aerosol generation during pipetting.Lab coat, Safety Glasses.Single Nitrile (4 mil).Biosafety Cabinet (if sterile) or Fume Hood.
Spill Cleanup High concentration exposure.Tyvek sleeves/apron, Face Shield + Goggles.Chemical Resistant Utility Gloves (Butyl or Viton).Fume Hood sash lowered.

Operational Protocol: Solubilization & Handling

This protocol is designed as a self-validating system. If you observe deviations (e.g., precipitation), stop immediately.

A. Preparation[6][7]
  • Engineering Check: Verify Fume Hood flow is roughly 100 fpm (face velocity).

  • Workspace: Lay down a plastic-backed absorbent mat (absorbent side up). This captures micro-droplets of DMSO/Tyrphostin that are invisible to the naked eye.

  • Equipment: Use glass or polypropylene. Avoid polystyrene for high-concentration DMSO stocks as it may degrade.

B. Solubilization (The "Cloud Point" Validation)

Tyrphostin 51 is hydrophobic.

  • Weigh the powder inside the hood.

  • Add 100% DMSO to achieve a stock concentration (typically 10–25 mg/mL).

  • Vortex: Vortex vigorously for 30 seconds.

  • Validation Step: Inspect the solution against a dark background. It must be crystal clear (yellow to orange/red).

    • If cloudy: Sonication is required.[6] Sonicate in a water bath (room temp) for 5 minutes.

    • If still cloudy: Do not proceed. The compound may have degraded or the DMSO is hydrated (DMSO is hygroscopic; water content reduces solubility drastically).

C. Aliquoting
  • Aliquot stock solution into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C.

  • Labeling: Labels must read: "Tyrphostin 51 - TOXIC - DMSO."

Diagram 2: Safe Handling Workflow

Visualizing the sequence of controls to prevent cross-contamination.

Handling_Workflow Start Start: Risk Assessment PPE Don PPE: Double Gloves + Goggles Start->PPE Hood Verify Hood Flow & Lay Absorbent Mat PPE->Hood Weigh Weigh Powder (Static Control) Hood->Weigh Solubilize Add DMSO & Vortex/Sonicate Weigh->Solubilize Check Visual Check: Clear Solution? Solubilize->Check Check->Solubilize No (Repeat Sonication) Aliquot Aliquot & Freeze (-20°C) Check->Aliquot Yes Waste Dispose Tips as Haz Waste Aliquot->Waste End Wash Hands (Soap + Water) Waste->End

Caption: Operational workflow emphasizing the visual solubility check and immediate waste containment.

Disposal & Emergency Response

Waste Management

Never pour Tyrphostin 51 solutions down the drain.

  • Solid Waste: Contaminated gloves, mats, and pipette tips must be collected in a dedicated "Hazardous Solid Waste" bag/container, labeled as "Toxic Debris."

  • Liquid Waste: Collect in a "Halogenated/Organic Solvent" waste carboy. Ensure the carboy is compatible with DMSO (HDPE is preferred).

Accidental Exposure
  • Skin Contact (DMSO solution):

    • Immediate Action: Do NOT use alcohol or organic solvents to clean the skin (this increases absorption).

    • Protocol: Flush with copious amounts of water and mild soap for 15 minutes.

  • Eye Contact: Flush at an eyewash station for 15 minutes, holding eyelids open.

  • Spill (Powder): Cover with wet paper towels (to prevent dust), wipe up, and place in hazardous waste.

  • Spill (Liquid): Cover with absorbent pads. Clean the surface with a mild detergent and water.

References

  • Levitzki, A., & Gazit, A. (1995). Tyrosine Kinase Inhibition: An Approach to Drug Development. Science, 267(5205), 1782–1788.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tyrphostin 51
Reactant of Route 2
Reactant of Route 2
Tyrphostin 51

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.